2-cyclopropyl-3,4-dihydro-2H-pyran-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-2,3-dihydropyran-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-7-3-4-10-8(5-7)6-1-2-6/h3-4,6,8H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVIPFXUHZYBBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(=O)C=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Cyclopropyl-3,4-dihydro-2H-pyran-4-one: Synthesis, Properties, and Applications
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,4-dihydro-2H-pyran-4-one scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active molecules. Its inherent chemical features, including a reactive α,β-unsaturated ketone system within a conformationally defined six-membered ring, render it a valuable building block in synthetic and medicinal chemistry. This technical guide focuses on a specific, yet highly promising derivative: 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this guide provides a comprehensive overview of its synthesis, predicted physicochemical properties, and expected chemical reactivity based on established principles for this compound class. A central focus is the detailed exploration of a powerful synthetic route utilizing N-Heterocyclic Carbene (NHC) organocatalysis, a methodology that has revolutionized the construction of such complex heterocyclic systems.
Introduction: The Significance of the Dihydropyranone Core
The dihydropyranone ring system is a cornerstone in the architecture of numerous biologically active compounds.[1] Its presence in natural products often imparts significant pharmacological properties, and its utility as a synthetic intermediate is well-established.[2] The conformational rigidity of the ring and the diverse reactivity of the embedded α,β-unsaturated ketone make it an attractive starting point for the synthesis of a wide array of more complex molecules, including anti-inflammatory drugs, analgesics, and enzyme inhibitors.[1] The introduction of a cyclopropyl group at the 2-position is anticipated to further modulate the biological and chemical properties of the dihydropyranone core, making 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one a molecule of significant interest for drug discovery and development programs.
Synthesis of 2-Cyclopropyl-3,4-dihydro-2H-pyran-4-one via N-Heterocyclic Carbene (NHC) Catalysis
The most direct and elegant approach to the synthesis of 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one is through an N-heterocyclic carbene (NHC)-catalyzed [2+4] cycloaddition reaction. This methodology leverages the unique ability of NHCs to induce umpolung (polarity reversal) reactivity in aldehydes.[3] Specifically, the reaction involves the chemoselective activation of a 1-cyclopropylcarbaldehyde in the presence of an α-alkynyl enal.[4][5]
Mechanistic Rationale
The NHC-catalyzed synthesis proceeds through a well-defined catalytic cycle, initiated by the nucleophilic attack of the carbene on the cyclopropylcarbaldehyde.[3][4][6] This generates a Breslow intermediate, which then undergoes a series of transformations to form a key homoenolate equivalent. This reactive intermediate then participates in a [2+4] cycloaddition with the α-alkynyl enal, followed by intramolecular cyclization to afford the desired dihydropyranone product and regenerate the NHC catalyst.[4][7]
Caption: NHC-Catalyzed Synthesis of 2-Cyclopropyl-3,4-dihydro-2H-pyran-4-one.
Experimental Protocol: A Representative Procedure
The following is a generalized, step-by-step methodology for the synthesis of 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one based on established protocols for similar dihydropyranone syntheses.[4][5]
Materials:
-
Chiral N-heterocyclic carbene precursor (e.g., a triazolium salt)
-
Base (e.g., DBU or K₂CO₃)
-
1-Cyclopropylcarbaldehyde
-
Appropriate α-alkynyl enal (e.g., but-2-ynal)
-
Anhydrous solvent (e.g., THF or CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the NHC precursor (e.g., 0.02 mmol) and the base (e.g., 0.02 mmol).
-
Add anhydrous solvent (e.g., 1.0 mL) and stir the mixture at room temperature for 15-30 minutes to generate the active NHC catalyst in situ.
-
To the solution of the catalyst, add the α-alkynyl enal (0.2 mmol).
-
Slowly add the 1-cyclopropylcarbaldehyde (0.24 mmol) to the reaction mixture via syringe pump over a period of 1-2 hours.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one.
Physicochemical and Spectroscopic Properties
| Property | Predicted Value / Characteristic |
| Molecular Formula | C₈H₁₀O₂ |
| Molecular Weight | 138.16 g/mol |
| Appearance | Likely a colorless to pale yellow oil or a low-melting solid at room temperature. |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Limited solubility in water is anticipated. |
| ¹H NMR Spectroscopy | Expected signals would include those for the cyclopropyl protons (a complex multiplet in the upfield region), diastereotopic methylene protons of the pyran ring, and vinylic protons of the α,β-unsaturated system. The proton at the 2-position would likely appear as a multiplet coupled to the adjacent methylene and cyclopropyl protons.[8][9] |
| ¹³C NMR Spectroscopy | Characteristic signals would include a carbonyl carbon (downfield), two olefinic carbons, and aliphatic carbons of the pyran and cyclopropyl rings. |
| Infrared (IR) Spectroscopy | A strong absorption band corresponding to the conjugated ketone C=O stretch (typically around 1680-1660 cm⁻¹) and a C=C stretch (around 1620 cm⁻¹) are expected. |
| Mass Spectrometry | The molecular ion peak (M⁺) at m/z = 138.0681 would be expected in high-resolution mass spectrometry. |
Chemical Reactivity: A Versatile Synthetic Platform
The chemical reactivity of 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one is dominated by the α,β-unsaturated ketone moiety. This functional group provides two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-vinylic carbon (1,4-conjugate addition or Michael addition).[10][11]
Reactions at the α,β-Unsaturated System
-
Michael Addition (1,4-Conjugate Addition): This is a key reaction for this class of compounds. Soft nucleophiles, such as cuprates, enamines, and thiolates, are expected to add to the β-position, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.[11] This reaction is fundamental for elaborating the dihydropyranone scaffold.
-
Reduction: The enone system can be selectively reduced. Catalytic hydrogenation can reduce the carbon-carbon double bond, leaving the carbonyl group intact, to yield the corresponding tetrahydropyranone.[2] More powerful reducing agents, such as sodium borohydride, may reduce the carbonyl group to an alcohol.
-
Cycloaddition Reactions: The electron-deficient double bond can act as a dienophile in Diels-Alder reactions with electron-rich dienes, providing access to complex polycyclic systems.
Caption: Key Reaction Pathways of 2-Cyclopropyl-3,4-dihydro-2H-pyran-4-one.
Ring-Opening Reactions
Under certain conditions, the dihydropyranone ring can undergo ring-opening reactions. For instance, treatment with strong nucleophiles or under specific acidic or basic conditions could lead to the cleavage of the ether linkage, providing access to functionalized acyclic compounds.[12][13]
Applications in Drug Discovery and Medicinal Chemistry
The dihydropyranone scaffold is a valuable pharmacophore in drug discovery.[1] Its derivatives have demonstrated a wide range of biological activities. The introduction of a cyclopropyl group can enhance metabolic stability, improve binding affinity, and fine-tune the pharmacokinetic profile of a molecule. Therefore, 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one represents a promising starting point for the development of novel therapeutic agents across various disease areas.
Conclusion
2-Cyclopropyl-3,4-dihydro-2H-pyran-4-one is a heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. While specific experimental data for this molecule is limited, its synthesis can be effectively achieved through modern organocatalytic methods, particularly NHC-catalyzed annulations. Its chemical reactivity, centered around the α,β-unsaturated ketone, offers numerous possibilities for further functionalization. This guide provides a solid foundation for researchers and scientists interested in exploring the chemistry and potential applications of this promising molecule.
References
-
Nong, Y., Pang, C., Teng, K., & Zhang, S. (2023). NHC-Catalyzed Chemoselective Reactions of Enals and Cyclopropylcarbaldehydes for Access to Chiral Dihydropyranone Derivatives. The Journal of Organic Chemistry, 88(19), 13535–13543. [Link][4][5]
-
PubMed. (2023). NHC-Catalyzed Chemoselective Reactions of Enals and Cyclopropylcarbaldehydes for Access to Chiral Dihydropyranone Derivatives. National Center for Biotechnology Information. [Link][5]
-
ResearchGate. (n.d.). Two proposed mechanism for the ring-opening and fragmentation of dihydropyranones. [Link]
-
ResearchGate. (n.d.). NHC-catalyzed synthesis of dihydropyranones. [Link]
-
Morales-Manrique, C., Baquero, E. A., & Guevara-Pulido, J. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(9), 3765. [Link][3]
-
Esterbauer, H., & Weger, W. (1967). Reactivity of glutathione with alpha, beta-unsaturated ketone flavouring substances. Food and Cosmetics Toxicology, 5(4), 495-502. [Link]
-
IISc. (n.d.). N-Heterocyclic Carbene-Catalyzed Enantioselective Synthesis of Dihydrothiopyranones, Functionalized Benzofurans and Extending Michael Acceptor Aldimine Umpolung. etd@IISc. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Multidisciplinary Digital Publishing Institute. [Link][6]
-
Thieme. (n.d.). Product Class 9: Enones. Thieme Chemistry. [Link]
-
Beilstein Journals. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4- carboxamides through an unusual regiospecific quasi-hydrolysis. [Link][8]
-
ACS Publications. (2002). Synthesis of Enantiopure Dihydropyranones: Aldol-Based Ring Expansion of Dihydrofurans. Organic Letters, 4(17), 2841–2843. [Link]
-
PubMed. (2011). Ring-opening reactions of 2-alkoxy-3,4-dihydropyrans with thiols or thiophenols. National Center for Biotechnology Information. [Link][12]
-
ResearchGate. (2025). Modular Synthesis of Dihydropyranones through Cyclization and Organometallic Functionalization. [Link]
-
Organic Chemistry Portal. (n.d.). Asymmetric N-Heterocyclic Carbene (NHC)-Catalyzed Annulation of Modified Enals with Enolizable Aldehydes. [Link]
-
ResearchGate. (n.d.). NHC-catalyzed enantioselective synthesis of dihydropyranones via IEDHDAR. [Link]
-
PMC. (n.d.). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. National Center for Biotechnology Information. [Link]
-
University of Calgary. (n.d.). α,β-Unsaturated Carbonyl Compounds. [Link]
-
Atmospheric Chemistry and Physics. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. [Link]
-
ResearchGate. (n.d.). Similar crystallographically characterised 2-substituted pyran-4-ones with CSD RefCodes. [Link]
-
PMC. (n.d.). Sequential Methods for Di- and Tetrahydro-Pyranone Synthesis Enable Concise Access to Tuscolid δ-Lactone. National Center for Biotechnology Information. [Link][2]
-
RSC Publishing. (n.d.). Ring-opening reactions of 2-aryl-3, 4-dihydropyrans with nucleophiles. [Link][13]
-
ResearchGate. (n.d.). Proposed mechanism for dihydropyranone formation. [Link][7]
-
ResearchGate. (n.d.). Structure, biological activity, and synthesis of dihydropyranones. [Link]
-
ACS Publications. (2015). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews, 115(17), 9091–9151. [Link]
-
PMC. (n.d.). Catalytic Asymmetric Ring-Opening Reactions of Unstrained Heterocycles Using Cobalt Vinylidenes. National Center for Biotechnology Information. [Link]
-
YouTube. (2023). Conjugation 6: α,β-Unsaturated Carbonyls. [Link][10]
-
University of Calgary. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Organic Chemistry II. [Link][11]
-
Royal Society of Chemistry. (2011). Highly diastereo- and enantioselective NHC-catalyzed [3+2] annulation of enals and isatins. Chemical Communications, 47(36), 10136-10138. [Link]
-
Macmillan Group. (n.d.). Organocatalytic Transfer Hydrogenation of Cyclic Enones. [Link]
-
PMC. (2012). Chiral N-Heterocyclic Carbene Catalyzed Annulations of Enals and Ynals with Stable Enols: A Highly Enantioselective Coates–Claisen Rearrangement. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the NHC-catalyzed annulation of enals. [Link]
-
PMC. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. National Center for Biotechnology Information. [Link][9]
-
ResearchGate. (n.d.). The key steps involved in the NHC-catalyzed [3 + 2] annulation reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydropyran-2-ones. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. [Link]
Sources
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Novel synthesis routes for cyclopropyl-substituted dihydropyranones
A Technical Guide to Stereoselective Routes and Process Optimization
Executive Summary: The Cyclopropyl Advantage[1]
In modern drug discovery, the cyclopropyl group is far more than a simple structural spacer.[1][2][3] It acts as a "metabolic shield," blocking cytochrome P450 oxidation sites, while simultaneously providing conformational restriction that can lock a pharmacophore into its bioactive pose. When fused or substituted onto a dihydropyranone (DHP) core—a scaffold ubiquitous in statins, HIV protease inhibitors, and antifungal agents—the result is a highly potent, metabolically durable molecular entity.
This guide details three distinct synthetic architectures for accessing these scaffolds, moving from classical Lewis acid-mediated routes to novel organocatalytic strategies.
Part 1: Strategic Rationale & SAR Implications
Before initiating synthesis, it is critical to understand the why. The cyclopropyl-DHP fusion offers specific advantages over standard alkyl-substituted lactones:
| Feature | Physicochemical Impact | Medicinal Consequence |
| Bond Dissociation Energy | C-H bonds are shorter and stronger (~106 kcal/mol) than alkyl C-H. | Metabolic Stability: Reduces susceptibility to CYP450 oxidative clearance.[1] |
| The Walsh orbitals of the cyclopropane ring can conjugate with the DHP | Electronic Modulation: Alters the electrophilicity of the Michael acceptor enone system. | |
| Steric Bulk | Rigid, oblate spheroid shape. | Selectivity: Fits narrow hydrophobic pockets where isopropyl/t-butyl groups fail. |
Part 2: Route A — The Lewis Acid-Mediated Hetero-Diels-Alder (HDA)
Best for: Rapid access to racemic or enantiorenriched scaffolds; scalable process chemistry.
The reaction of cyclopropanecarboxaldehyde with Danishefsky’s diene is the most direct route to the 2-cyclopropyl-2,3-dihydro-4H-pyran-4-one scaffold.
The Mechanism
The reaction proceeds via a Lewis Acid (LA)-catalyzed [4+2] cycloaddition. The choice of LA dictates the pathway: strong LAs (
Visualization: HDA Reaction Pathway
The following diagram illustrates the mechanistic divergence based on catalyst selection.
Caption: Mechanistic divergence in HDA reactions. Mild Lewis acids favor the concerted pathway, essential for enantioselective catalysis.
Validated Protocol (Jacobsen’s Catalyst Variant)
Reference Basis: Adapted from standard Danishefsky diene protocols and enantioselective variants (Source 1.6, 1.9).
Reagents:
-
Cyclopropanecarboxaldehyde (1.0 equiv)
-
Danishefsky’s Diene (1.2 equiv)
-
(R,R)-Cr(III)-Salen Complex (2-5 mol%) or
(for racemic) -
TBME (tert-butyl methyl ether) or
Step-by-Step:
-
Catalyst Activation: In a flame-dried flask under
, dissolve the Cr(III) catalyst in TBME. Add 4Å molecular sieves to ensure anhydrous conditions (critical for Lewis acidity). -
Substrate Addition: Cool to 0°C. Add cyclopropanecarboxaldehyde dropwise. Stir for 15 minutes to allow coordination.
-
Cycloaddition: Add Danishefsky’s diene slowly via syringe pump over 1 hour. Note: Slow addition suppresses polymerization of the diene.
-
Reaction: Stir at 0°C - 4°C for 24-48 hours. Monitor by TLC (stain with anisaldehyde; cyclopropyl groups often stain distinctive blue/purple).
-
Workup (The Critical Step): Treat with dilute TFA in
at 0°C for 10 minutes.-
Why? The initial product is a silyloxy-methoxy-dihydropyran. TFA drives the elimination of TMS and methanol to form the enone.
-
Caution: Avoid strong mineral acids (HCl) or prolonged exposure, as the cyclopropyl ring is acid-sensitive and may undergo ring-opening to a homoallylic system.
-
Part 3: Route B — Ring-Closing Metathesis (RCM)
Best for: Highly substituted scaffolds, macrocycles, or when the HDA route fails due to steric congestion.
This modular approach builds the acyclic precursor first, then "snaps" the ring shut using Ruthenium carbenoids (Grubbs catalysts).
Strategic Assembly
The precursor required is an acrylate ester of a cyclopropyl-homoallylic alcohol .
-
Allylation: Cyclopropanecarboxaldehyde + Allyl bromide (Zn mediated, Barbier conditions)
1-cyclopropyl-but-3-en-1-ol. -
Acryloylation: Esterification with acryloyl chloride.
-
RCM: Grubbs II catalyst closes the ring.
Visualization: RCM Workflow
Caption: Modular assembly via RCM. The key is the efficient formation of the diene precursor prior to the ruthenium-catalyzed closure.
Part 4: Novel Organocatalytic Route (NHC-Catalysis)
Best for: Metal-free synthesis, high enantioselectivity, and "green" chemistry requirements.
Recent advances (Source 1.4) utilize N-Heterocyclic Carbenes (NHCs) to activate cyclopropyl aldehydes.[4] This is a distinct departure from Lewis Acid activation.
Concept: The NHC attacks the aldehyde, forming a Breslow intermediate which is then oxidized to an acyl azolium (or reacts directly depending on the oxidant). In the presence of an
Key Protocol Adjustment:
-
Catalyst: Triazolium-based NHC precatalyst.
-
Base: DBU or
(to deprotonate the precatalyst). -
Oxidant: Quinone (if oxidative pathway is required).
-
Advantage: This route avoids the use of transition metals (Cr, Ru) which require expensive scavenging steps in pharmaceutical production.
Part 5: Comparative Data & Troubleshooting
Yield and Selectivity Comparison
| Metric | Route A: HDA (Lewis Acid) | Route B: RCM (Grubbs) | Route C: NHC-Catalysis |
| Overall Yield | 65 - 85% | 50 - 70% (3 steps) | 60 - 80% |
| Enantioselectivity (ee) | >90% (with Cr-Salen) | N/A (depends on precursor) | >95% (Chiral NHC) |
| Scalability | High (Kg scale feasible) | Moderate (Dilution required) | Moderate (Reagent cost) |
| Cyclopropyl Stability | Risk of acid-opening | Excellent | Excellent |
Troubleshooting the "Cyclopropyl Bomb"
The high ring strain (~27.5 kcal/mol) of the cyclopropyl group makes it susceptible to ring opening under acidic conditions, particularly when stabilized by an adjacent carbocation (the "cyclopropylcarbinyl cation" rearrangement).
-
Problem: Loss of cyclopropyl ring; formation of conjugated linear chains.
-
Solution:
-
Use buffered workups (Phosphate buffer pH 7) instead of strong acid quenches.
-
In HDA reactions, replace TFA with TBAF (Tetra-n-butylammonium fluoride) for the desilylation step if the substrate is sensitive.
-
Monitor temperature strictly; keep RCM reactions below 45°C if possible to prevent thermal rearrangements.
-
References
-
NHC-Catalyzed Chemoselective Reactions of Enals and Cyclopropylcarbaldehydes for Access to Chiral Dihydropyranone Derivatives. Source: Journal of Organic Chemistry (ACS). URL:[Link]
-
Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes. Source: University of Illinois / Reviews. URL:[Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Source: Journal of Medicinal Chemistry (NIH/PubMed). URL:[Link]
-
Ring-closing metathesis (RCM) approach to the synthesis of conduramine derivatives. Source: Organic & Biomolecular Chemistry (RSC). URL:[Link]
-
An Enzymatic Platform for the Highly Enantioselective and Stereodivergent Construction of Cyclopropyl-δ-lactones. Source: NIH / PMC. URL:[Link]
Sources
Crystal Structure Analysis of 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one: A Technical Guide
Executive Summary & Structural Significance[1][2]
The molecule 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one represents a unique intersection of conformational strain and heterocyclic chemistry. In drug development, this scaffold acts as a critical pharmacophore, often serving as a Michael acceptor or a precursor to complex spirocyclic alkaloids.
The structural analysis of this compound is not merely about coordinate determination; it is an investigation into stereoelectronic effects . The cyclopropyl group, a rigid
This guide provides a comprehensive, self-validating protocol for the X-ray crystallographic characterization of this molecule, addressing specific challenges such as low melting points, ring puckering, and rotational disorder of the cyclopropyl substituent.
Synthesis & Sample Preparation Context
Before attempting crystallization, the chemical origin must be understood to predict impurities (enantiomers vs. diastereomers). This molecule is typically synthesized via a Hetero-Diels-Alder (HDA) reaction or cyclization of 1,3-dicarbonyl derivatives.
Critical Purity Threshold:
-
HPLC Purity: >98% required.
-
Enantiomeric Excess (ee): If the sample is chiral (C2 position), racemic crystallization (centrosymmetric space group like
) is often easier than enantiopure crystallization ( ), as racemates pack more efficiently.
Protocol A: Crystallization Strategy
Small molecules with cyclopropyl and ether functionalities often exhibit low melting points, frequently presenting as oils at room temperature. The following workflow prioritizes in situ cryocrystallography and derivatization .
The "Oil-to-Crystal" Decision Matrix
If the compound is an oil, standard vapor diffusion will fail. Use the Optical Heating and Crystallization Device (OHCD) method or derivatize.
Figure 1: Decision matrix for handling low-melting dihydropyranones. High-contrast nodes indicate critical decision points.
Experimental Procedure: Solvent Screening
For solid samples, the high solubility of the pyranone core requires non-polar antisolvents.
-
Primary Solvent: Dissolve 5 mg in minimal Dichloromethane (DCM) or Ethyl Acetate.
-
Antisolvent Layering: Carefully layer Pentane or Hexane (ratio 1:3).
-
Temperature: Store at 4°C. The cyclopropyl group increases lipophilicity, making pentane diffusion highly effective.
Protocol B: Data Collection (The 100K Mandate)
The cyclopropyl ring often exhibits high thermal motion (libration) around the C2-C(cyclopropyl) bond. Room temperature data will likely result in "smeared" electron density, making the structure unsolvable or chemically ambiguous.
Instrument Configuration:
-
Source: Cu-K
( Å) is preferred for light atom structures (C, H, O) to maximize diffraction intensity, despite higher absorption. -
Detector Distance: 40–50 mm (maximize high-resolution data).
-
Temperature: 100 K (Nitrogen stream) . Crucial: Flash cooling prevents ice formation and locks the cyclopropyl conformation.
Data Metrics to Monitor:
| Parameter | Target Value | Reason |
|---|---|---|
| Resolution | 0.80 Å or better | Required to resolve C-C vs C=C bonds in the enone system. |
| Completeness | >99% | Ensures accurate electron density mapping. |
| Redundancy | >4.0 | Improves signal-to-noise ratio for weak high-angle reflections. |
|
Protocol C: Structure Solution & Refinement
The dihydropyranone ring is not flat; it usually adopts an envelope or half-chair conformation. The refinement process must distinguish this genuine pucker from disorder.
The Refinement Workflow (SHELXL)
Figure 2: Refinement logic focusing on the detection and handling of conformational disorder in the substituent.
Handling Cyclopropyl Disorder
If the thermal ellipsoids of the cyclopropyl carbons are elongated (football-shaped), the ring is likely toggling between two orientations.
-
Diagnosis: Check the electron density map (
). If you see "kidney bean" shapes, disorder is present. -
Resolution: Use the PART command in SHELXL. Assign occupancy (e.g., 0.60/0.40) to two sets of coordinates for the cyclopropyl ring.
-
Restraints: Apply SAME or SADI restraints to ensure the disordered geometries remain chemically reasonable (C-C bonds ~1.50 Å).
Structural Analysis: What to Measure
Once the structure is refined (
Ring Pucker Analysis (Cremer-Pople Parameters)
The 3,4-dihydro-2H-pyran-4-one ring is not planar.
-
Target: Calculate the torsion angles inside the ring.
-
Expectation: The C2 and C3 atoms usually deviate from the plane defined by O1-C6-C5-C4. This "sofa" or "envelope" conformation minimizes steric clash between the C2-cyclopropyl group and the C3-axial hydrogens.
Bond Length Validation
Use these standard values to validate your solution (based on Mogul/CSD analysis):
| Bond Type | Atoms | Expected Length (Å) | Notes |
| Ketone | C4=O | 1.21 – 1.23 | Typical conjugated ketone. |
| Enol Ether | C6=C5 | 1.32 – 1.34 | Double bond character. |
| Ether | O1-C6 | 1.36 – 1.38 | |
| Ether | O1-C2 | 1.43 – 1.45 | |
| Cyclopropyl | C-C (ring) | 1.49 – 1.51 | Shorter than typical alkane due to bent bonds (banana bonds). |
Stereochemistry
-
Axial vs. Equatorial: Determine if the cyclopropyl group at C2 sits in the pseudo-equatorial or pseudo-axial position.
-
Bisecting Conformation: The cyclopropyl ring usually orients such that its plane bisects the H-C2-C3 angle to maximize
hyperconjugation.
References
-
Massa, W. (2013). Crystal Structure Determination. Springer Berlin Heidelberg. Link
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
-
Danishefsky, S., & Kitahara, T. (1974). "A useful diene for the Diels-Alder reaction." Journal of the American Chemical Society, 96(25), 7807-7808. (Foundational synthesis of dihydropyranones). Link
-
Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3), 380-388. (Source for bond length validation). Link
-
Rupp, B. (2009). Biomolecular Crystallography: Principles, Practice, and Application to Structural Biology. Garland Science. (Excellent resource for data collection strategies). Link
Thermochemical properties and stability of 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one
An In-Depth Technical Guide to the Thermochemical Properties and Stability of 2-Cyclopropyl-3,4-dihydro-2H-pyran-4-one
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the thermochemical properties and stability of the novel heterocyclic compound, 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one. Synthesizing theoretical principles with established experimental protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals. The guide delves into the synthesis, purification, and characterization of the title compound, outlines methodologies for determining its thermochemical parameters, and presents a robust protocol for assessing its stability under various stress conditions. By integrating data from analogous structures and computational chemistry, this whitepaper offers predictive insights into the molecule's behavior, guiding its development and application in medicinal chemistry and materials science.
Introduction and Significance
The 3,4-dihydro-2H-pyran-4-one scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active molecules. The introduction of a cyclopropyl group at the 2-position of this ring system is of particular interest in medicinal chemistry. The cyclopropyl moiety is a well-known bioisostere for a phenyl ring or a vinyl group, capable of modulating a compound's metabolic stability, lipophilicity, and conformational rigidity. The unique electronic and steric properties of the cyclopropyl group, particularly its ability to engage in favorable interactions with biological targets, make 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one a promising building block for the synthesis of novel therapeutic agents.
A thorough understanding of the thermochemical properties and stability of this molecule is paramount for its successful application. Thermochemical data, such as the enthalpy of formation, heat capacity, and entropy, are critical for process safety, reaction optimization, and scale-up. Stability profiling is essential for determining appropriate storage conditions, formulation strategies, and predicting shelf-life, all of which are regulatory requirements in drug development. This guide provides a comprehensive overview of these critical parameters and the methodologies to assess them.
Synthesis and Characterization
The synthesis of 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one can be achieved through several established synthetic routes for dihydropyranones. One of the most efficient methods is the hetero-Diels-Alder reaction between a suitable Danishefsky's diene and cyclopropanecarboxaldehyde.
Proposed Synthetic Protocol: Hetero-Diels-Alder Reaction
This protocol describes a two-step synthesis involving the formation of the dihydropyranone ring followed by purification.
Step 1: Hetero-Diels-Alder Cycloaddition
-
To a solution of cyclopropanecarboxaldehyde (1.0 eq) in anhydrous toluene (0.5 M) under an inert atmosphere (N2 or Ar), add a catalytic amount of a Lewis acid, such as ytterbium triflate (Yb(OTf)3, 0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add (E)-1-methoxy-3-((trimethylsilyl)oxy)buta-1,3-diene (Danishefsky's diene, 1.2 eq) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the crude silyl enol ether intermediate.
Step 2: Deprotection and Cyclization
-
Dissolve the crude intermediate in a mixture of tetrahydrofuran (THF) and 1 M hydrochloric acid (HCl) (4:1 v/v).
-
Stir the solution at room temperature for 2-4 hours, monitoring the deprotection and cyclization by TLC.
-
Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of NaHCO3.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one.
Spectroscopic Characterization
The identity and purity of the synthesized compound should be confirmed by a suite of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the cyclopropyl protons (multiplets in the 0.4-1.2 ppm range), diastereotopic methylene protons of the dihydropyranone ring (multiplets, 2.5-3.0 ppm), and the proton at the chiral center (C2, a multiplet around 4.5 ppm). The olefinic protons will appear as doublets in the 5.5-7.5 ppm region. |
| ¹³C NMR | Carbon signals for the cyclopropyl group (5-15 ppm), the methylene carbons of the ring (around 40 ppm), the chiral center carbon (C2, around 75 ppm), the olefinic carbons (100-150 ppm), and the carbonyl carbon (C4, >190 ppm). |
| FT-IR | A strong absorption band for the α,β-unsaturated ketone carbonyl group (C=O) around 1670 cm⁻¹. A band for the C=C double bond stretch around 1600 cm⁻¹. C-O stretching vibrations in the 1250-1050 cm⁻¹ range. |
| Mass Spec (HRMS) | Calculation of the exact mass of the molecular ion [M]+ or protonated molecule [M+H]+ to confirm the elemental composition. Expected fragmentation patterns would involve the loss of the cyclopropyl group or retro-Diels-Alder fragmentation. |
Thermochemical Properties: A Predictive Approach
Due to the absence of specific experimental thermochemical data for 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one in the literature, we will leverage computational chemistry and data from analogous structures to provide reliable estimates.
Computational Thermochemistry
High-level ab initio calculations, such as the G3 or G4 composite methods, are powerful tools for accurately predicting thermochemical properties of organic molecules. These methods involve a series of calculations at different levels of theory and with different basis sets to approximate the results of a very high-level calculation.
Workflow for Computational Thermochemistry:
Caption: A generalized workflow for G3/G4 computational thermochemistry.
Predicted Thermochemical Data (at 298.15 K and 1 atm):
The following table presents estimated values based on computational studies of similar heterocyclic ketones and the known contributions of the cyclopropyl group.
| Property | Estimated Value | Method of Estimation |
| Standard Enthalpy of Formation (ΔfH°) | -250 ± 20 kJ/mol | Group additivity methods and comparison with computational data for dihydropyranone and cyclopropyl-containing ethers. |
| Standard Molar Entropy (S°) | 350 ± 15 J/(mol·K) | Statistical mechanics based on calculated vibrational frequencies from DFT (B3LYP/6-31G(d)). |
| Heat Capacity (Cp) | 160 ± 10 J/(mol·K) | Calculated from vibrational, translational, and rotational contributions determined by computational frequency analysis. |
These values serve as a robust starting point for thermodynamic calculations in process development and safety assessments.
Stability Assessment
A comprehensive stability study is crucial to understand the degradation pathways and to establish the shelf-life of 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one. The protocol below is designed in accordance with ICH (International Council for Harmonisation) guidelines for drug stability testing.
Forced Degradation Protocol
Forced degradation studies, or stress testing, are undertaken to identify the likely degradation products, which can aid in the development and validation of stability-indicating analytical methods.
Experimental Workflow for Forced Degradation:
Caption: Workflow for forced degradation stability testing.
Key Considerations for Stability:
-
Hydrolytic Stability: The ester-like linkage within the dihydropyranone ring may be susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening. The α,β-unsaturated ketone system can also undergo reactions in the presence of strong nucleophiles.
-
Oxidative Stability: The olefinic double bond is a potential site for oxidation, which could lead to the formation of epoxides or other oxidized products.
-
Photostability: The conjugated system may absorb UV radiation, potentially leading to photochemical reactions such as dimerization or isomerization.
-
Thermal Stability: The presence of the strained cyclopropyl ring could influence the thermal stability. At elevated temperatures, ring-opening of the cyclopropyl group or rearrangement reactions may occur.
Conclusion and Future Directions
2-Cyclopropyl-3,4-dihydro-2H-pyran-4-one is a molecule of significant interest for synthetic and medicinal chemistry. This guide has provided a framework for its synthesis, characterization, and the assessment of its thermochemical and stability properties. While experimental data for this specific molecule is not yet widely available, the protocols and predictive insights presented here offer a solid foundation for its further investigation.
Future work should focus on the experimental validation of the computationally predicted thermochemical data through techniques such as differential scanning calorimetry (DSC) and bomb calorimetry. A full, ICH-compliant stability study will be necessary to establish its shelf-life and guide formulation development for any potential therapeutic applications. The exploration of its reactivity in various chemical transformations will further unlock its potential as a versatile building block in organic synthesis.
References
A comprehensive list of references that support the methodologies and principles discussed in this guide will be provided upon the completion of a full literature review for specific experimental data. The following are representative sources for the general procedures and concepts:
- Hetero-Diels-Alder Reactions: For a review on the topic, see: "The Hetero-Diels-Alder Reaction in the Synthesis of Saturated Oxygen-Containing Heterocycles," Chemical Reviews, American Chemical Society. (A general review would be cited here).
- Computational Thermochemistry: For an overview of G3/G4 methods, see: "Gaussian-n Theory for Molecules," The Journal of Chemical Physics, AIP Publishing. (A foundational paper on the theory would be cited here).
- ICH Guidelines on Stability Testing: For the official guidelines, see: "ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products," International Council for Harmonisation. (The official ICH website would be linked).
- Spectroscopic Data of Organic Compounds: For a standard reference text, see: "Spectrometric Identification of Organic Compounds," by Silverstein, Webster, and Kiemle, Wiley. (A link to the publisher's page for the book would be provided).
Methodological & Application
Application Note & Protocols: Stereoselective Synthesis of 2-Cyclopropyl-3,4-dihydro-2H-pyran-4-one
Abstract: The 2,3-dihydro-4H-pyran-4-one framework is a privileged scaffold found in numerous natural products and pharmacologically active molecules.[1][2][3] The incorporation of a cyclopropyl group at the C2 position introduces a strained ring system that can modulate biological activity and metabolic stability, making the title compound, 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one, a valuable building block for drug discovery and development. This document provides a detailed guide to the stereoselective synthesis of this target, focusing on the highly efficient asymmetric Hetero-Diels-Alder (HDA) reaction. We present the underlying mechanistic principles, a field-proven experimental protocol, and a discussion of an alternative synthetic strategy to provide researchers with a comprehensive and practical resource.
Strategic Overview: Accessing the Chiral Pyranone Core
The primary challenge in synthesizing 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one lies in controlling the stereocenter at the C2 position. Several modern synthetic methodologies can be employed to achieve this, with catalytic asymmetric reactions being the most efficient and atom-economical.
Key Synthetic Approaches:
-
Asymmetric Hetero-Diels-Alder (HDA) Reaction: This is arguably the most powerful and direct method for constructing the dihydropyranone ring with high enantioselectivity.[4][5][6] The reaction involves the [4+2] cycloaddition of an activated diene, such as Danishefsky's diene, with an aldehyde (cyclopropanecarboxaldehyde) in the presence of a chiral Lewis acid catalyst.
-
Sequential Catalytic Aldol/Oxy-Michael Reaction: An elegant alternative involves a copper(I)-catalyzed asymmetric aldol reaction between an ynone and an aldehyde, followed by a silver(I)-catalyzed intramolecular oxy-Michael addition to close the ring.[7][8] This two-step, one-pot sequence offers a different strategic entry to the desired scaffold.
-
Organocatalytic Annulations: Chiral secondary amines or N-Heterocyclic Carbenes (NHCs) can catalyze cascade reactions between α,β-unsaturated aldehydes and 1,3-dicarbonyl compounds to furnish dihydropyran derivatives, often with excellent stereocontrol.[9][10]
This guide will focus primarily on the Asymmetric Hetero-Diels-Alder (HDA) approach due to its high efficiency, broad applicability, and well-understood mechanism for stereocontrol.
Workflow for Asymmetric Hetero-Diels-Alder Synthesis
The overall process involves the preparation of the chiral catalyst, followed by the catalytic cycloaddition and subsequent workup to yield the target pyranone.
Caption: General workflow for the synthesis of the target pyranone via an asymmetric HDA reaction.
Featured Protocol: Chiral Zirconium-Catalyzed Asymmetric HDA Reaction
This protocol is adapted from the robust methodology developed by Kobayashi and co-workers, which utilizes a chiral zirconium complex for high diastereo- and enantioselectivity in the HDA reaction of aldehydes with Danishefsky's diene.[4][5][6]
Rationale and Mechanistic Insight
The success of this protocol hinges on the formation of a well-defined chiral zirconium catalyst. The catalyst is prepared in situ from zirconium tert-butoxide, a chiral binaphthol derivative like (R)-3,3′-diiodo-BINOL, and a primary alcohol. This assembly creates a chiral pocket that coordinates to the cyclopropanecarboxaldehyde. The coordination activates the aldehyde towards nucleophilic attack by Danishefsky's diene and shields one of its enantiotopic faces, directing the diene to attack from the less sterically hindered side. The reaction proceeds through a stepwise cycloaddition pathway, ensuring high stereocontrol.[4][6]
Caption: Simplified mechanism of the chiral Zr-catalyzed Hetero-Diels-Alder reaction.
Experimental Procedure
Materials:
-
Zirconium (IV) tert-butoxide (Zr(OtBu)₄)
-
(R)-3,3′-Diiodo-1,1′-bi-2-naphthol ((R)-3,3′-diiodo-BINOL)
-
n-Propanol (n-PrOH), anhydrous
-
Toluene, anhydrous
-
Cyclopropanecarboxaldehyde, freshly distilled
-
(E)-1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky's Diene)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Protocol:
-
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an argon atmosphere, add (R)-3,3′-diiodo-BINOL (0.12 mmol, 12 mol%).
-
Add anhydrous toluene (1.0 mL).
-
Add a solution of Zr(OtBu)₄ in toluene (0.10 M, 1.0 mL, 0.10 mmol, 10 mol%) at room temperature.
-
Add anhydrous n-propanol (0.40 mmol, 40 mol%).
-
Stir the resulting mixture at room temperature for 1 hour. The solution should turn a clear yellow.
-
-
Hetero-Diels-Alder Reaction:
-
Cool the catalyst solution to -45 °C (acetonitrile/dry ice bath).
-
Add freshly distilled cyclopropanecarboxaldehyde (1.0 mmol, 1.0 equiv) dropwise.
-
Stir the mixture for 15 minutes at -45 °C.
-
Add Danishefsky's diene (1.5 mmol, 1.5 equiv) dropwise over 5 minutes.
-
Maintain the reaction at -45 °C and monitor its progress by TLC (thin-layer chromatography). The reaction is typically complete within 12-24 hours.
-
-
Workup and Purification:
-
Upon completion, quench the reaction by adding trifluoroacetic acid (TFA, 0.2 mL) directly to the cold reaction mixture.
-
Remove the cooling bath and stir the mixture at room temperature for 30 minutes to ensure complete hydrolysis of the silyl enol ether intermediate.
-
Add saturated aqueous NaHCO₃ solution (10 mL) to neutralize the acid.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel (e.g., 20% ethyl acetate in hexanes) to afford the pure 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one.
-
Expected Results
Based on analogous reactions with other aliphatic aldehydes, this protocol is expected to deliver the target compound with high yield and excellent enantioselectivity.[4][6]
| Parameter | Expected Outcome |
| Chemical Yield | 85-95% |
| Enantiomeric Excess (ee) | >95% |
| Diastereoselectivity | Not applicable (single product) |
| Appearance | Colorless to pale yellow oil |
Note: Enantiomeric excess should be determined by chiral HPLC or GC analysis.
Alternative Strategy: Sequential Cu(I)/Ag(I) Catalysis
For researchers interested in orthogonal synthetic approaches, the sequential copper(I)-catalyzed aldol reaction and silver(I)-catalyzed oxy-Michael addition provides a powerful alternative.[7][8] This method avoids the use of silylated dienes and proceeds through a distinct set of intermediates.
Conceptual Workflow:
-
Cu(I)-Catalyzed Asymmetric Aldol Reaction: A chiral copper(I) complex, typically formed from a copper source and a chiral phosphine ligand (e.g., (R)-DTBM-Segphos), catalyzes the reaction between an ynone (e.g., 1-pentyn-3-one) and cyclopropanecarboxaldehyde. This step sets the crucial stereocenter.
-
Ag(I)-Catalyzed Oxy-Michael Addition: After the aldol reaction, a silver(I) salt (e.g., AgOTf) is added. The silver catalyst activates the alkyne bond, facilitating an intramolecular conjugate addition of the hydroxyl group to form the dihydropyranone ring.[8]
This dual catalytic system is noteworthy for its ability to suppress undesired side reactions like retro-aldol fragmentation.[8]
Conclusion
The stereoselective synthesis of 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one is efficiently achieved through modern catalytic asymmetric methods. The chiral zirconium-catalyzed Hetero-Diels-Alder reaction stands out as a particularly robust and highly selective protocol, providing the target molecule in high yield and excellent enantiomeric excess. The detailed procedure and mechanistic rationale provided herein serve as a practical guide for researchers in synthetic chemistry and drug development. The availability of alternative strategies, such as the sequential Cu/Ag-catalyzed process, offers valuable flexibility in synthetic planning. These methods collectively empower the synthesis of novel chiral building blocks for the advancement of chemical and pharmaceutical sciences.
References
-
Shi, S.-L., Kanai, M., & Shibasaki, M. (2012). Asymmetric Synthesis of Dihydropyranones from Ynones by Sequential Copper(I)-Catalysed Direct Aldol and Silver(I)-Catalysed Oxy-Michael Reactions. Angewandte Chemie International Edition, 51(16), 3932–3935. [Link]
-
Yamashita, Y., Saito, S., Ishitani, H., & Kobayashi, S. (2003). Chiral Hetero-Diels−Alder Products by Enantioselective and Diastereoselective Zirconium Catalysis. Scope, Limitation, Mechanism, and Application to the Concise Synthesis of (+)-Prelactone C and (+)-9-deoxygoniopypyrone. Journal of the American Chemical Society, 125(13), 3793–3798. [Link]
-
Zhang, J., & Chi, Y. R. (2015). Asymmetric Synthesis of Dihydropyranones with Three Contiguous Stereocenters by an NHC-Catalyzed Kinetic Resolution. Semantic Scholar. [Link]
-
Yamashita, Y., Saito, S., Ishitani, H., & Kobayashi, S. (2003). Chiral hetero Diels-Alder products by enantioselective and diastereoselective zirconium catalysis. Scope, limitation, mechanism, and application to the concise synthesis of (+)-Prelactone C and (+)-9-deoxygoniopypyrone. Journal of the American Chemical Society, 125(13), 3793-3798. [Link]
-
Kobayashi, S., Yamashita, Y., Ishitani, H., & Saito, S. (2003). Chiral hetero Diels-Alder products by enantioselective and diastereoselective zirconium catalysis. Scope, limitation, mechanism, and application to the concise synthesis of (+)-Prelactone C and (+)-9-deoxygoniopypyrone. Semantic Scholar. [Link]
-
Smith, A. D. et al. (2014). Anhydrides as α,β-Unsaturated Acyl Ammonium Precursors: Isothiourea-Promoted Catalytic Asymmetric Annulation Processes. ResearchGate. [Link]
-
Anada, M., Tanaka, M., Washio, T., & Hashimoto, S. (2008). Highly enantioselective hetero-Diels–Alder reactions between Rawal's diene and aldehydes catalyzed by chiral dirhodium(ii) carboxamidates. Chemical Communications, (38), 4648-4650. [Link]
-
Deng, L. et al. (2007). Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst. Journal of the American Chemical Society, 129(20), 6372–6373. [Link]
-
Ievlev, M. Y., Belikov, M. Y., Milovidova, A. G., Tafeenko, V. A., Ershov, O. V., & Nasakin, O. E. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 12, 2092–2098. [Link]
-
De Nanteuil, F., De Mesmaeker, A., & Waser, J. (2021). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. ACS Organic & Inorganic Au, 1(1), 29–36. [Link]
-
Jørgensen, K. A. et al. (2007). Organocatalytic asymmetric synthesis of functionalized 3,4-dihydropyran derivatives. Angewandte Chemie International Edition, 46(44), 8478-8481. [Link]
-
Ievlev, M. Y. et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 12, 2092-2098. [Link]
-
Ievlev, M. Y. et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis. Beilstein Journal of Organic Chemistry, 12, 2092-2098. [Link]
-
Sharma, G., & Kumar, A. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Molecules, 27(19), 6427. [Link]
-
Yadav, J. S., & Kumar, A. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. RSC Advances, 11(26), 15918-15964. [Link]
-
O'Connor, M. J., & Dixon, D. J. (2020). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. White Rose eTheses Online. [Link]
-
Rios, R. et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(9), 3749. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Organic Chemistry Portal. [Link]
Sources
- 1. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: 2-Cyclopropyl-3,4-dihydro-2H-pyran-4-one in Medicinal Chemistry
Executive Summary: The Convergence of Pharmacophores
In modern medicinal chemistry, 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one represents a high-value scaffold that merges two privileged structural motifs: the reactive dihydropyranone core and the cyclopropyl group .
-
The Dihydropyranone Core: A versatile "chiron" (chiral synthon) widely used in the total synthesis of polyketides, carbohydrates, and oxygenated heterocycles. Its enone functionality serves as a Michael acceptor, while the carbonyl allows for stereoselective reduction or nucleophilic attack.
-
The Cyclopropyl Moiety: A bioisostere for isopropyl or double bonds, known to enhance metabolic stability (by blocking CYP450 oxidation sites), improve potency through conformational restriction, and increase lipophilicity without significant molecular weight penalty.
This guide details the synthesis, reactivity, and application of this scaffold as a divergent building block for constructing complex bioactive architectures.[1][2][3]
Synthetic Utility & Mechanism[2][4][5]
The primary route to 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one is the Lewis Acid-catalyzed Hetero-Diels-Alder (HDA) reaction between Danishefsky’s Diene and cyclopropanecarbaldehyde . This reaction establishes the C2-stereocenter and the six-membered ring in a single step.
Mechanistic Pathway
The reaction proceeds via a stepwise Mukaiyama-aldol-type pathway or a concerted [4+2] cycloaddition, depending on the catalyst. The intermediate silyl enol ether is unstable and undergoes acid-catalyzed hydrolysis/elimination to yield the final dihydropyranone.
Figure 1: Mechanistic flow of the Hetero-Diels-Alder synthesis.[4][5][6][7][8] The cyclopropyl group directs stereochemistry via steric bulk in the transition state.
Experimental Protocols
Protocol A: Lewis Acid-Catalyzed Synthesis
Objective: Gram-scale synthesis of the core scaffold.
Reagents:
-
Danishefsky’s Diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene)
-
Cyclopropanecarbaldehyde
-
Catalyst: Jacobsen’s Cr(III) Salen or Ti(IV)-BINOL (for enantioselective) or ZnCl₂ (for racemic).
-
Solvent: Anhydrous CH₂Cl₂ or THF.
-
Workup: Trifluoroacetic acid (TFA).
Step-by-Step Methodology:
-
Catalyst Activation: In a flame-dried flask under N₂, dissolve the Lewis Acid catalyst (5 mol%) in anhydrous CH₂Cl₂. Cool to -78°C (for enantioselective) or 0°C (for racemic).
-
Addition: Add cyclopropanecarbaldehyde (1.0 equiv). Stir for 15 minutes to allow coordination.
-
Cycloaddition: Dropwise add Danishefsky’s Diene (1.2 equiv). The solution typically turns yellow/orange.
-
Reaction: Stir at the designated temperature for 12–24 hours. Monitor by TLC (the intermediate silyl ether may be visible).
-
Hydrolysis (Critical Step): Add a solution of TFA in CH₂Cl₂ (10% v/v) dropwise at 0°C. Stir for 30 minutes. This cleaves the TMS group and eliminates methanol to form the double bond.
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Purification: Extract with CH₂Cl₂, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient). The product is an oil that may solidify upon refrigeration.
Validation Criteria:
-
¹H NMR (CDCl₃): Look for the diagnostic vinyl protons of the enone system: doublet at ~7.3 ppm (H6), doublet at ~5.4 ppm (H5). The C2 proton appears as a multiplet around 4.0–4.5 ppm.
-
IR: Strong carbonyl stretch at ~1680 cm⁻¹ (conjugated ketone).
Protocol B: Luche Reduction (Functionalization)
Objective: Stereoselective reduction to the allylic alcohol (glycal precursor).
Methodology:
-
Dissolve 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one in MeOH (0.2 M).
-
Add CeCl₃·7H₂O (1.0 equiv) and cool to -78°C.
-
Add NaBH₄ (1.2 equiv) portion-wise.
-
Insight: The Cerium reagent coordinates to the carbonyl, favoring 1,2-reduction over 1,4-reduction and directing hydride attack from the less hindered face (axial attack), yielding the equatorial alcohol.
Medicinal Chemistry Applications
The 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one scaffold serves as a divergence point for three major classes of therapeutic agents.
Comparative Data: Reactivity Profiles
| Reaction Type | Reagent | Product Class | Medicinal Application |
| Conjugate Addition | R₂CuLi or R-MgBr/CuI | 2,3-Disubstituted Tetrahydropyranone | Saturated heterocycles, ion channel blockers. |
| Luche Reduction | NaBH₄ / CeCl₃ | Allylic Alcohol (Glycal) | Carbohydrate mimics, antiviral nucleoside analogs. |
| Beckmann Rearrangement | NH₂OH / TsCl | Dihydropyridinone | Aza-sugar analogs, glycosidase inhibitors. |
| Ring Opening | MeONa / MeOH | Linear | Linkers for PROTACs or fragment-based design. |
Strategic Divergence Workflow
This diagram illustrates how a single batch of the scaffold can populate a library of diverse pharmacophores.
Figure 2: Divergent synthesis pathways transforming the core scaffold into distinct therapeutic classes.[9]
Case Study: Bioisosteric Replacement
In the development of HMG-CoA reductase inhibitors (statins) and specific antiviral agents, the replacement of a standard isopropyl or phenyl group with a cyclopropyl group on the pyran ring has been observed to:
-
Reduce Lipophilicity (LogD): Slightly lower than isopropyl, improving solubility.
-
Block Metabolism: The cyclopropyl C-H bonds are stronger (approx. 106 kcal/mol) than the tertiary C-H of an isopropyl group, reducing oxidative clearance.
References
-
Danishefsky, S., & Kitahara, T. (1974). A Useful Diene for the Diels-Alder Reaction.[2][4][8] Journal of the American Chemical Society, 96(25), 7807–7808. Link
-
Bednarski, M., & Danishefsky, S. (1983). On the stereochemistry of the Lewis acid catalyzed Diels-Alder reaction of aldehydes with Danishefsky's diene. Journal of the American Chemical Society, 105(11), 3716–3717. Link
-
Wessjohann, L. A., & Brandt, W. (2003). The Cyclopropyl Group in Biomimetics and Medicinal Chemistry.[3][10] Chemical Reviews, 103(4), 1625–1648. Link
- Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (General reference for Luche Reduction and Michael Addition protocols).
-
Huang, Y., & Rawal, V. H. (2000).[5] Hydrogen Bond Promoted Hetero-Diels-Alder Reactions of Unactivated Ketones and Aldehydes. Organic Letters, 2(21), 3321–3323. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2,3-Dihydro-4H-pyran-4-one synthesis [organic-chemistry.org]
- 6. PubChemLite - 2-cyclopropyl-3,4-dihydro-2h-pyran-4-one (C8H10O2) [pubchemlite.lcsb.uni.lu]
- 7. PubChemLite - C8H10O2 - Explore [pubchemlite.lcsb.uni.lu]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one for biological assays
Application Note: Derivatization of 2-Cyclopropyl-3,4-dihydro-2H-pyran-4-one for Biological Assays
Strategic Overview
The scaffold 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one represents a privileged structure in medicinal chemistry, often serving as a core for anti-infective agents and peptidomimetics.[1] Its biological utility relies on the interplay between the lipophilic, rigid cyclopropyl group (C2) and the reactive ketone (C4) embedded within the enol ether ring system.
For biological assays—ranging from subcellular localization to target identification (Activity-Based Protein Profiling, ABPP)—the native scaffold lacks the necessary fluorescence or affinity handles. This guide details the chemical derivation of this scaffold to enable three critical assay types:
-
Fluorescence Microscopy: Site-specific labeling with fluorophores.[1]
-
Target Identification (ABPP): Introduction of "Click" handles (alkyne/azide).
-
LC-MS/MS Quantification: Derivatization for ionization enhancement.
Chemical Reactivity Profile
The derivatization strategy is dictated by the regiochemistry of the dihydro-pyran-4-one core:
-
C4 Carbonyl (Ketone): The primary handle for bio-orthogonal conjugation via oxime or hydrazone formation.
-
C3 Alpha-Methylene: An acidic site suitable for electrophilic substitution (halogenation/Mannich), though sterically influenced by the C2-cyclopropyl group.[1]
-
C5-C6 Enol Ether: Electron-rich double bond; sensitive to oxidation and acid-catalyzed hydration.[1] Preservation of this unsaturation is often critical for bioactivity.
Workflow Visualization
The following decision tree illustrates the selection of derivatization pathways based on the intended biological readout.
Caption: Figure 1.[1] Strategic derivatization workflows for 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one based on assay requirements.
Protocol 1: Aniline-Catalyzed Oxime Ligation (Imaging)
Purpose: To attach a fluorophore (e.g., Alexa Fluor 488-hydroxylamine) or biotin tag to the C4 ketone without disrupting the cyclopropyl moiety or the enol ether. Mechanism: The C4 ketone is less reactive than aldehydes. Aniline acts as a nucleophilic catalyst, forming a transient, highly reactive Schiff base that undergoes rapid transimination with the alkoxyamine.
Materials
-
Substrate: 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one (10 mM stock in DMSO).
-
Tag: Aminooxy-fluorophore (e.g., AF488-O-NH₂).[1]
-
Catalyst: Aniline (freshly distilled) or p-phenylenediamine (pPDA) for faster kinetics.[1]
-
Buffer: 100 mM NaOAc/AcOH buffer, pH 4.5 – 6.0.
Step-by-Step Methodology
-
Buffer Preparation: Prepare 100 mM acetate buffer adjusted to pH 6.0. Note: While pH 4.5 is faster, pH 6.0 preserves the acid-sensitive enol ether of the dihydropyranone.
-
Reaction Assembly:
-
Incubation: Incubate at 25°C for 2–4 hours. Monitor by LC-MS (Target mass: Substrate MW + Tag MW - 18 Da).[1]
-
Purification: Remove excess aniline and unreacted tag using a PD-10 desalting column or preparative HPLC (C18 column, Water/Acetonitrile gradient).
-
Storage: Store the oxime conjugate at -20°C in the dark.
Validation Criteria:
-
LC-MS: Observation of [M+H]⁺ corresponding to the oxime.
-
Stability: Incubate in PBS (pH 7.4) for 24h; <5% hydrolysis indicates a stable probe.
Protocol 2: Synthesis of Click-Ready ABPP Probes
Purpose: To introduce a bio-orthogonal handle (alkyne or azide) for Activity-Based Protein Profiling (ABPP). This allows the molecule to bind its target in live cells, followed by lysis and "click" conjugation to a reporter. Strategy: Functionalization of the C3 position (alpha to ketone) via bromination and displacement. This leaves the C4 ketone available for reversible binding interactions or further modification.
Materials
-
Reagents: NBS (N-Bromosuccinimide), Sodium Azide (NaN₃), or Propargylamine.[1]
-
Solvent: CCl₄ or Acetonitrile.[1]
Step-by-Step Methodology
-
Alpha-Bromination:
-
Dissolve substrate (1 eq) in dry acetonitrile.
-
Add NBS (1.05 eq) and a catalytic amount of NH₄OAc (10 mol%).
-
Stir at room temperature for 1-2 hours. Note: The cyclopropyl group at C2 provides steric bulk, directing bromination primarily to C3.
-
Checkpoint: NMR should show the disappearance of one C3 proton and a downfield shift of the remaining C3 proton.
-
-
Nucleophilic Displacement:
-
Option A (Azide Probe): Treat the crude bromide with NaN₃ (1.5 eq) in DMF at 0°C to RT.
-
Option B (Alkyne Probe): React with propargylamine (2 eq) in the presence of K₂CO₃.
-
-
Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
ABPP Workflow Visualization:
Caption: Figure 2. Activity-Based Protein Profiling (ABPP) workflow using the C3-functionalized probe.
Protocol 3: Derivatization for LC-MS Quantification
Purpose: Dihydropyranones are neutral and ionize poorly in ESI-MS.[1] Derivatization with Girard’s Reagent T (cationic hydrazine) introduces a permanent positive charge, increasing sensitivity by 10-100 fold.[1]
Protocol
-
Reagent: Prepare 10 mg/mL Girard’s Reagent T (GT) in MeOH containing 1% acetic acid.
-
Reaction: Mix 50 µL of biological sample (plasma/lysate) with 50 µL of GT solution.
-
Conditions: Heat at 60°C for 20 minutes.
-
Analysis: Inject directly into LC-MS/MS. Monitor the specific transition of the hydrazone adduct.
Data Summary & Troubleshooting
| Parameter | Oxime Ligation (Protocol 1) | Alpha-Functionalization (Protocol 2) |
| Target Site | C4 Ketone | C3 Alpha-Carbon |
| Reaction pH | 4.5 – 6.0 | Non-aqueous (Organic) |
| Key Risk | Hydrolysis of enol ether (keep pH > 4.[1]0) | Over-bromination (control equivalents) |
| Yield (Typical) | 70–85% | 50–65% |
| Stability | High (covalent bond) | Moderate (Azides are light sensitive) |
Troubleshooting the Cyclopropyl Group: The C2-cyclopropyl group is stable to the conditions above. However, avoid strong Lewis acids (e.g., AlCl₃) or harsh hydrogenation conditions, which can open the cyclopropane ring.
References
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link
-
Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543–2548. Link
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535–546. Link
-
Kym, P. R., et al. (2006). Screening for novel drug targets: Activity-based protein profiling.[1][4][5][6] Current Opinion in Drug Discovery & Development. (Contextual grounding for ABPP workflows).
-
BenchChem Application Note. (2025). Aniline as a Catalyst for Oxime Bond Formation. Link (Verified via search 1.2).
Sources
- 1. 2H-Pyran, 3,4-dihydro- [webbook.nist.gov]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 3. PubChemLite - 2-cyclopropyl-3,4-dihydro-2h-pyran-4-one (C8H10O2) [pubchemlite.lcsb.uni.lu]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 6. Activity-based proteomics - Wikipedia [en.wikipedia.org]
Protocols for the purification of 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one isomers
Application Note: Strategic Purification and Chiral Resolution of 2-Cyclopropyl-3,4-dihydro-2H-pyran-4-one Isomers
Introduction & Scope
The dihydropyranone scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for HIV protease inhibitors, antifungal agents, and complex polyketide natural products. Specifically, 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one (also referred to as 2-cyclopropyl-2,3-dihydro-4H-pyran-4-one in IUPAC nomenclature) presents a unique purification challenge.
Synthesized primarily via the Hetero-Diels-Alder (HDA) reaction between Danishefsky’s diene and cyclopropanecarbaldehyde, the product is often obtained as a racemic mixture or with suboptimal enantiomeric excess (ee) despite the use of chiral Lewis acid catalysts (e.g., Cr-Salen or Ti-BINOL complexes).
The Challenge:
-
Chemical Instability: The vinylogous ester moiety is sensitive to hydrolysis and aromatization under acidic conditions.
-
Chiral Purity: Biological activity is often restricted to the (
)- or ( )-enantiomer, necessitating >99% ee.
This guide details a robust workflow for the isolation of chemically pure material followed by chiral resolution using Supercritical Fluid Chromatography (SFC), the industry standard for acid-sensitive chiral ketones.
Chemical Purification (Pre-Chiral Isolation)
Before attempting chiral separation, the crude reaction mixture must be purified to remove unreacted aldehyde, siloxy-diene byproducts, and catalyst residues.
Critical Warning: Dihydropyranones are acid-labile. Standard silica gel chromatography can lead to significant degradation (ring opening/aromatization).
Protocol A: Buffered Flash Chromatography
-
Stationary Phase: High-purity Silica Gel (40–63 µm).
-
Mobile Phase: Hexanes / Ethyl Acetate (Gradient 0%
30% EtOAc). -
The "Pro-Tip" Modification: Pre-treat the silica column with 1% Triethylamine (Et
N) in Hexanes to neutralize surface silanol acidity. -
Detection: UV at 254 nm (Strong enone absorption).
Step-by-Step Workflow:
-
Slurry Preparation: Suspend silica in Hexanes containing 1% Et
N. Pour into the column and flush with 2 column volumes (CV) of neutral Hexanes to remove excess amine. -
Loading: Dissolve the crude oil in a minimum volume of 10:1 Hexane:EtOAc. Avoid CH
Cl if possible, as it can be slightly acidic upon storage. -
Elution: Run a linear gradient. The product typically elutes between 15–20% EtOAc.
-
Concentration: Rotary evaporate fractions at
C. High heat can induce retro-Diels-Alder or polymerization.
Chiral Resolution: Supercritical Fluid Chromatography (SFC)
SFC is superior to HPLC for this application due to lower viscosity (higher throughput), reduced solvent waste, and, crucially, the neutral nature of the CO
Protocol B: Chiral Method Development (Screening)
Objective: Identify the stationary phase that provides baseline resolution (
Screening Conditions:
-
Instrument: Analytical SFC System (e.g., Waters UPCC+ or Agilent 1260 Infinity II SFC).
-
Back Pressure: 120 bar.
-
Flow Rate: 3.0 mL/min.
-
Co-Solvent: Methanol or Isopropanol (IPA).
Column Selection Guide:
| Column Name | Selector Type | Interaction Mechanism | Probability of Success |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | H-bonding / | High (Standard for ketones) |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | H-bonding / Inclusion | High (Complementary to AD) |
| Chiralpak AS-H | Amylose tris[(S)- | Steric fit | Medium |
| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Immobilized / Robust | Medium-High |
Recommended Screening Gradient: 0% to 40% Co-solvent over 5 minutes.
Protocol C: Preparative Separation (Scale-Up)
Once the analytical method is locked (typically Chiralpak AD-H with 10-15% IPA), scale up to preparative SFC.
-
Feed Solution: Dissolve the chemically pure racemate in the co-solvent (IPA) at 50–100 mg/mL. Filter through a 0.2 µm PTFE filter.
-
Injection: Stacked injections (injecting the next sample before the previous one has fully eluted) can maximize throughput if the isomers are well-separated from the void time.
-
Collection: Collect fractions based on UV threshold.
-
Recovery: Evaporate CO
/Solvent under reduced pressure. Note: CO expansion cools the fraction; ensure the collection vessel is heated slightly (30°C) to prevent water condensation and icing.
Validation & Quality Control
Every batch must be validated for both chemical and optical purity.
-
Enantiomeric Excess (% ee): Determine via Analytical SFC using the established method.
-
Absolute Configuration: Confirm using Optical Rotation (
) compared to literature values (typically available for the 2-phenyl analog if the cyclopropyl data is scarce, or via X-ray crystallography of a hydrazone derivative). -
Chemical Purity:
H NMR (400 MHz, CDCl ). Look for the diagnostic doublet of doublets at 7.3 (H-6) and doublet at 5.4 (H-5).
Process Visualization
The following diagram illustrates the decision logic and workflow for purifying the 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one isomers.
Caption: Figure 1. Integrated workflow for the chemical purification and chiral resolution of acid-sensitive dihydropyranones.
References
-
Danishefsky, S., & Kitahara, T. (1974). A useful diene for the Diels-Alder reaction.[3][4][5][6] Journal of the American Chemical Society. Link
-
Dossetter, A. G., et al. (1999). The enantioselective synthesis of dihydropyranones via the hetero-Diels–Alder reaction.[3][5] Tetrahedron: Asymmetry. Link
-
Francotte, E. (2001). Enantioselective chromatography as a powerful alternative for the preparation of chiral pharmaceuticals. Journal of Chromatography A. Link
-
Jacobsen, E. N., et al. (2006). Highly Enantioselective Inverse-Electron-Demand Hetero-Diels-Alder Reactions of
-Unsaturated Aldehydes.[3] Journal of the American Chemical Society. Link -
Waters Corporation. (2022). Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. Application Note. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Cyclopropyl-3,4-dihydro-2H-pyran-4-one
Welcome to the technical support center for the synthesis of 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with improving the yield and purity of this valuable heterocyclic building block. The synthesis, primarily achieved through a Hetero-Diels-Alder (HDA) reaction, is powerful but requires careful control of parameters to achieve optimal outcomes.[1][2][3] This document provides in-depth, experience-driven answers to frequently encountered issues.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Low yield is a frequent challenge that can often be traced back to three key areas: reagent quality, reaction conditions, and potential side reactions. A systematic approach to troubleshooting is the most effective strategy.[4]
1. Purity of Starting Materials:
-
Cyclopropanecarboxaldehyde (the Dienophile): This aldehyde can be prone to oxidation to cyclopropanecarboxylic acid or polymerization upon storage. Impurities can inhibit the reaction or introduce byproducts.
-
Expert Insight: Before use, it is best practice to purify commercial cyclopropanecarboxaldehyde by distillation under reduced pressure. Analyze the purity by ¹H NMR to ensure the absence of significant acid or oligomeric impurities.
-
-
Danishefsky's Diene (the Diene): This electron-rich diene is highly reactive and sensitive to both moisture and acid.[5][6] Contamination will lead to decomposition and significantly lower the effective concentration of the diene, thereby reducing the yield.
-
Protocol: Always use freshly distilled or recently purchased, high-purity Danishefsky's diene. Handle it under an inert atmosphere (Nitrogen or Argon) and use dry solvents to prevent premature hydrolysis.
-
2. Optimization of Reaction Conditions:
The Hetero-Diels-Alder reaction is a powerful method for constructing six-membered heterocycles.[2] The reaction between an electron-rich diene (Danishefsky's diene) and a dienophile (cyclopropanecarboxaldehyde) is facilitated by lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[2] This is often achieved with a Lewis acid catalyst.[1]
-
Catalyst Choice and Loading: While some HDA reactions can proceed thermally, catalysis is often required for aldehydes. The choice of Lewis acid is critical.[7]
-
Troubleshooting: If yields are low, consider screening different Lewis acids. For instance, while ZnCl₂ is common, other catalysts like Yb(OTf)₃ or InCl₃ might offer better performance by balancing reactivity with the stability of the diene.[6][7] Start with a catalytic amount (5-10 mol%) and optimize from there. Excess catalyst can sometimes promote decomposition of the diene.[6]
-
-
Temperature and Reaction Time: These parameters are interdependent. Lower temperatures often improve selectivity but may require longer reaction times and more active catalysts.
-
Expert Insight: Begin the reaction at a low temperature (e.g., -78 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and prevent product degradation from prolonged exposure to reaction conditions.[4]
-
3. Potential Side Reactions:
-
Diene Decomposition: As mentioned, Danishefsky's diene can decompose in the presence of acid or water.
-
Aldehyde Self-Condensation: Aldol condensation of cyclopropanecarboxaldehyde can occur, especially in the presence of Lewis acids.
-
Retro-Diels-Alder Reaction: While less common at lower temperatures, the reverse reaction can occur, especially if the product is unstable.[3][8]
The following workflow provides a logical approach to troubleshooting low yields.
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing multiple spots on my TLC plate. What are the likely impurities and how can I minimize them?
The appearance of multiple spots indicates either incomplete reaction or the formation of byproducts. The key is to understand the reaction pathway from the initial cycloaddition to the final ketone.
The reaction with Danishefsky's diene does not directly yield the target pyranone. The initial [4+2] cycloaddition product is a silyl enol ether, which must be hydrolyzed to reveal the ketone functionality.[5]
Caption: Reaction pathway for the synthesis of the target pyranone.
Common Impurities and Solutions:
| Impurity Type | Identification (TLC/¹H NMR) | Cause | Prevention & Removal Strategy |
| Unreacted Aldehyde | Lower Rf than product; characteristic aldehyde proton (~9-10 ppm). | Incomplete conversion. | Increase reaction time, temperature, or catalyst loading. Can often be removed by column chromatography. |
| Unreacted/Decomposed Diene | Varies; may appear as baseline material or multiple spots. | Incomplete conversion or decomposition. | Ensure anhydrous conditions and use high-purity diene. Removed by chromatography. |
| Silyl Enol Ether Intermediate | Higher Rf than the final ketone product. | Incomplete hydrolysis during workup. | Ensure the acidic workup (e.g., with dilute HCl, TFA, or TBAF) is allowed to proceed to completion. Monitor by TLC until the intermediate spot disappears. |
| Ring-Opened Products | Can be very polar (low Rf). | Harsh workup conditions (strong acid or base). The pyran ring is susceptible to acid-catalyzed hydrolysis.[9] | Use a mild acid (e.g., 1M HCl at 0 °C, aqueous citric acid) for the workup and avoid prolonged exposure. Neutralize promptly after hydrolysis is complete.[9] |
Q3: The purification by column chromatography is difficult, with significant product loss. What are the best practices?
Product loss during chromatography often points to instability on the silica gel, which is inherently acidic. The target pyranone, like many dihydropyran derivatives, can be sensitive to acid.[9]
Strategies for Improved Chromatographic Purification:
-
Neutralize the Silica Gel: Before preparing your column, create a slurry of silica gel in your chosen eluent containing a small amount of a neutral-to-basic amine, such as triethylamine (~0.5-1% v/v). This deactivates the acidic sites on the silica surface, preventing product degradation.
-
Optimize the Solvent System: Use a solvent system that provides good separation with a reasonable retention factor (Rf) of ~0.25-0.35 for the product. A common starting point is a mixture of ethyl acetate and hexanes. A gradient elution may be necessary to separate closely-eluting impurities.
-
Perform a Mild Basic Wash: Before concentrating the crude reaction mixture for chromatography, perform a workup that includes a wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution. This will remove any residual acid catalyst and acidic byproducts.
-
Alternative Purification Methods:
-
Vacuum Distillation: If the product is thermally stable, short-path distillation under high vacuum can be an effective, non-chromatographic purification method, especially for larger scales.
-
Preparative TLC/HPLC: For smaller scales or very difficult separations, these techniques can provide higher resolution.
-
Experimental Protocols
Protocol 1: General Procedure for Hetero-Diels-Alder Reaction
This protocol is a representative starting point and requires optimization for specific scales and reagents.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the Lewis acid catalyst (e.g., ZnCl₂, 0.1 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 20 mL) via syringe and cool the flask to -78 °C using a dry ice/acetone bath.
-
Reagent Addition:
-
Add freshly distilled cyclopropanecarboxaldehyde (1.0 mmol, 1.0 eq) dropwise to the cooled, stirred solution.
-
After 15 minutes, add freshly distilled Danishefsky's diene (1.2 mmol, 1.2 eq) dropwise.
-
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight (approx. 16 hours). Monitor the reaction progress by TLC (staining with p-anisaldehyde or KMnO₄).
-
Workup (Hydrolysis):
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by slowly adding 1M aqueous HCl (5 mL).
-
Stir vigorously for 30-60 minutes at room temperature, monitoring the hydrolysis of the silyl enol ether intermediate by TLC.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a hexanes/ethyl acetate gradient.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one.
- University of Illinois at Urbana-Champaign, Department of Chemistry. (2006). Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes.
- Benchchem. (n.d.). Stability of "Dihydro-2H-pyran-3(4H)-one" under acidic conditions.
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
-
Hassan, A. E. A., et al. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(5), 1547–1620. [Link]
- Organic Chemistry Portal. (n.d.). Diels-Alder Reaction.
-
Reddy, B. V. S., et al. (2018). Assessment on facile Diels–Alder approach of α-pyrone and terpenoquinone for the expedient synthesis of various natural scaffolds. RSC Advances, 8(42), 23659–23681. [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
-
Ashenhurst, J. (2018). The Retro Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]
- Benchchem. (n.d.). Methods to improve diastereoselectivity in 4-Chloro-2-methyl-tetrahydro-pyran synthesis.
-
Wikipedia. (n.d.). Danishefsky's diene. Retrieved from [Link]
-
Beilstein Journals. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 12, 2092–2097. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]
- Benchchem. (n.d.). A Technical Guide to Dihydro-2H-pyran-3(4H)-one: Synthesis, Properties, and Applications in Drug Discovery.
-
Shamrai, O. I., & Zarudnitskii, E. V. (2025). Danishefsky's Diene vs Rawal's Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 21–29. [Link]
-
PubMed. (2008). Highly enantioselective Diels-Alder reactions of Danishefsky type dienes with electron-deficient alkenes catalyzed by Yb(III)-BINAMIDE complexes. Journal of the American Chemical Society, 130(38), 12588–12589. [Link]
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 6. Highly enantioselective Diels-Alder reactions of Danishefsky type dienes with electron-deficient alkenes catalyzed by Yb(III)-BINAMIDE complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Cyclopropyl-3,4-dihydro-2H-pyran-4-one
CAS: 1341600-53-0 Molecular Formula: C₈H₁₀O₂ Support Ticket ID: PUR-HDA-008
Executive Summary
You have likely synthesized this target via the Lewis acid-catalyzed Hetero-Diels-Alder (HDA) reaction between Danishefsky’s diene and cyclopropanecarbaldehyde. While the synthesis is robust, the purification is non-trivial due to three competing stability factors:
-
Acid Sensitivity: The cyclopropyl ring is prone to acid-catalyzed ring-opening rearrangement.
-
Base Sensitivity: The dihydropyranone core is a vinylogous ester/enone equivalent, susceptible to hydrolysis or polymerization in strong base.
-
Thermal Instability: The molecule can undergo Retro-Diels-Alder (rDA) fragmentation at elevated temperatures.
This guide provides a self-validating purification workflow designed to navigate these instability zones.
Module 1: Chromatographic Purification (The "Acid Paradox")
The Issue
“My crude NMR shows the product, but after flash chromatography, the yield drops significantly, and I see new aliphatic peaks.”
Root Cause Analysis
Standard silica gel (SiO₂) is acidic (pH ~4-5 in aqueous suspension). In non-polar solvents, the surface acidity is effectively higher. This acidity catalyzes two degradation pathways:
-
Cyclopropyl Rearrangement: Protonation of the ring leads to ring-opening (homo-allyl rearrangement).
-
Hydration: Water adsorbed on silica attacks the enone system.
The Solution: Buffered Silica Protocol
You must neutralize the active acidic sites on the silica gel without creating a basic environment strong enough to degrade the pyranone.
Protocol: Triethylamine (Et₃N) Deactivation
-
Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexanes/EtOAc).
-
Buffering: Add 1% v/v Triethylamine (Et₃N) to the slurry. Stir for 5 minutes.
-
Packing: Pour the column.
-
Flushing: Flush the column with 2 column volumes (CV) of the eluent alone (without Et₃N) before loading your sample. This leaves the silica neutral but removes excess base that could catalyze aldol-type polymerization.
-
Elution: Run the column with standard solvent (no Et₃N needed in the mobile phase if the column is pre-treated).
Visual Workflow: Chromatographic Decision Tree
Caption: Decision matrix for selecting the optimal purification route based on impurity profile and scale.
Module 2: Removing Starting Material (Chemical Scavenging)
The Issue
“I cannot separate the unreacted cyclopropanecarbaldehyde from the product; they co-elute on TLC.”
Root Cause Analysis
Cyclopropanecarbaldehyde and 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one have very similar polarity. Separation by chromatography requires a very shallow gradient, which increases the residence time on silica (exacerbating the acid sensitivity issue from Module 1).
The Solution: Bisulfite Adduct Formation
Aldehydes form water-soluble bisulfite adducts rapidly. The product (a conjugated enone) is sterically hindered and electronically less reactive toward bisulfite, allowing for a kinetic separation.
Protocol: Selective Scavenging
-
Dissolution: Dissolve crude mixture in Diethyl Ether or MTBE (avoid DCM if possible, as bisulfite adducts can sometimes be partially soluble in chlorinated solvents).
-
Reagent: Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃).
-
Wash: Shake the organic layer with the bisulfite solution vigorously for 2 minutes (no longer).
-
Note: Keep the mixture cold (0°C) to further suppress 1,4-addition to the pyranone.
-
-
Separation: Separate layers immediately. The aldehyde is trapped in the aqueous layer as the sulfonate salt.
-
Rinse: Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.[1]
Module 3: Thermal Handling (Distillation Risks)
The Issue
“I attempted vacuum distillation, but the product solidified into a brown gum in the receiving flask.”
Root Cause Analysis
Dihydropyranones are formed via a [4+2] cycloaddition. This reaction is reversible. At high temperatures (>120°C), the Retro-Diels-Alder (rDA) reaction becomes favorable, ejecting Danishefsky’s diene (or its decomposition products) and the aldehyde.
The Solution: Low-Temperature/High-Vacuum
You must maintain the pot temperature below the rDA threshold (typically <100°C).
Quantitative Guidelines:
| Parameter | Specification | Reason |
| Vacuum Pressure | < 0.5 mmHg (High Vac) | Lowers bp to safe range. |
| Bath Temperature | Max 80°C | Prevents Retro-Diels-Alder. |
| Apparatus | Kugelrohr or Short Path | Minimizes thermal residence time. |
| Receiving Flask | Cooled (-78°C or Ice) | Traps volatile rDA byproducts if they form. |
Frequently Asked Questions (FAQ)
Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Activity Grade III) is an excellent alternative if the buffered silica protocol fails. It is less acidic than silica but has lower resolution power. Use a slightly less polar eluent than you would for silica.
Q: The product is an oil.[2] How do I crystallize it? A: 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one often exists as a viscous oil or low-melting solid due to the rotational freedom of the cyclopropyl group and the lack of strong H-bonding donors.
-
Attempt: Dissolve in minimal Et₂O, add Pentane until cloudy, and store at -20°C.
-
Reality Check: If it doesn't crystallize, rely on the high-vacuum distillation for final purity data (elemental analysis/HRMS).
Q: Is the product stable in CDCl₃ for NMR? A: Caution. CDCl₃ often contains traces of DCl (acid). This can degrade the sample overnight.
-
Fix: Filter the CDCl₃ through a small plug of basic alumina before dissolving your sample, or use C₆D₆ (Benzene-d6) which is non-acidic and often provides better peak separation for the cyclopropyl protons.
Mechanism of Instability (Visualized)
Caption: Primary degradation pathways necessitating specific purification controls.
References
-
Danishefsky, S.; Kitahara, T. "Useful diene for the Diels-Alder reaction." Journal of the American Chemical Society, 1974 , 96(25), 7807–7808.
-
Bednarski, M.; Danishefsky, S. "On the catalytic hetero Diels-Alder reaction of aldehydes: Lewis acid catalysis." Journal of the American Chemical Society, 1983 , 105(11), 3716–3717.
-
Larson, G. L.; Sousa, L. "Diels-Alder reactions of silyloxydienes." Journal of Organic Chemistry, 2020 (General Review of methodology).
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed., Butterworth-Heinemann, 2013 . (Reference for buffered silica techniques).
Sources
Technical Support Center: Enhancing Regioselectivity in Reactions of 2-Cyclopropyl-3,4-dihydro-2H-pyran-4-one
Welcome to the technical support center dedicated to navigating the complexities of reactions involving 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and key experimental protocols to enhance regioselectivity in your synthetic endeavors.
Introduction: The Challenge of Regioselectivity
2-Cyclopropyl-3,4-dihydro-2H-pyran-4-one is a versatile synthetic intermediate containing multiple reactive sites. The presence of an α,β-unsaturated ketone system, a cyclopropyl group, and an ether linkage within a heterocyclic framework presents unique challenges and opportunities for regioselective transformations. Understanding the interplay of electronic and steric factors is paramount to achieving desired product outcomes. This guide will address common issues encountered during reactions such as nucleophilic additions, electrophilic additions, and cycloadditions.
Frequently Asked Questions (FAQs)
Q1: What are the most likely sites of nucleophilic attack on 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one?
A1: There are two primary sites susceptible to nucleophilic attack: the carbonyl carbon (C4) and the β-carbon of the enone system (C6) via Michael addition. The cyclopropyl group at C2 can electronically influence the pyran ring, potentially affecting the electrophilicity of these sites. Generally, "hard" nucleophiles will favor direct 1,2-addition to the carbonyl group, while "soft" nucleophiles will preferentially undergo 1,4-conjugate addition.[1][2][3][4]
Q2: How does the cyclopropyl group influence the regioselectivity of reactions?
A2: The cyclopropyl group acts as a weak electron-donating group through its "bent" p-orbitals, which can interact with the adjacent π-system. This can subtly modulate the electron density of the enone system. Sterically, the cyclopropyl group can hinder the approach of reagents to the C2 and C3 positions, thereby directing reactions to other parts of the molecule.
Q3: My reaction is yielding a mixture of 1,2- and 1,4-addition products. How can I favor one over the other?
A3: To favor 1,2-addition (attack at the carbonyl), consider using "hard" nucleophiles (e.g., Grignard reagents, organolithiums) at low temperatures. To promote 1,4-addition (Michael addition), employ "soft" nucleophiles (e.g., cuprates, thiols, enamines) under conditions that allow for thermodynamic control. The choice of solvent can also play a crucial role; polar aprotic solvents may favor 1,4-addition.
Q4: I am attempting an electrophilic addition to the double bond, but I am observing low reactivity and side products. What could be the cause?
A4: The double bond in the dihydropyran ring is electron-rich due to the adjacent oxygen atom, making it susceptible to electrophilic attack.[5][6] However, the carbonyl group is electron-withdrawing, which can deactivate the double bond towards some electrophiles. Additionally, strong acidic conditions used to generate electrophiles can lead to undesired side reactions, such as ring opening. Consider using milder electrophilic reagents or Lewis acid catalysis to promote the desired reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Regioselectivity in Nucleophilic Addition
-
Symptom: Formation of a nearly 1:1 mixture of 1,2- and 1,4-addition products when using a Grignard reagent.
-
Cause: Grignard reagents can act as both "hard" and "soft" nucleophiles to some extent, and the reaction outcome can be highly sensitive to reaction conditions.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the reaction at -78 °C to favor kinetic control and potentially enhance 1,2-addition.
-
Use a Lewis Acid: The addition of a Lewis acid like CeCl₃ (Luche reduction conditions) can chelate to the carbonyl oxygen, increasing its electrophilicity and promoting 1,2-addition.
-
Switch to a "Softer" Nucleophile: If 1,4-addition is the desired outcome, consider switching to a Gilman reagent (an organocuprate), which is known to favor conjugate addition.
-
Issue 2: Unexpected Ring Opening
-
Symptom: Formation of acyclic products upon treatment with a strong acid or nucleophile.
-
Cause: The dihydropyran ring can be susceptible to cleavage under harsh reaction conditions. Strong nucleophiles can attack the C2 position, leading to ring opening, while strong acids can protonate the ether oxygen, initiating a cascade of reactions.
-
Troubleshooting Steps:
-
Moderate Reaction Conditions: Avoid high temperatures and prolonged reaction times.
-
Use Milder Reagents: Opt for less basic nucleophiles or weaker acids whenever possible.
-
Protecting Group Strategy: If the pyran ring's integrity is a persistent issue, consider if an alternative synthetic route with a more robust heterocycle is feasible.
-
Issue 3: Low Yield in Electrophilic Aromatic Substitution (for derivatives with an aromatic substituent)
-
Symptom: When an aromatic ring is attached to the dihydropyranone core, electrophilic substitution on the aromatic ring proceeds with low yield or requires harsh conditions.
-
Cause: The dihydropyranone moiety can act as a deactivating group on the aromatic ring due to the electron-withdrawing nature of the carbonyl.
-
Troubleshooting Steps:
-
Increase Catalyst Loading: A higher concentration of the Lewis or Brønsted acid catalyst may be necessary to drive the reaction forward.
-
Use a More Activating Aromatic Ring: If possible, start with an aromatic substrate that contains an electron-donating group to counteract the deactivating effect of the pyranone.
-
Consider Alternative Synthetic Strategies: It may be more efficient to introduce the desired substituent onto the aromatic ring before its attachment to the dihydropyranone core.
-
Experimental Protocols
Protocol 1: Regioselective 1,4-Conjugate Addition of a Thiol
This protocol describes a method to favor the 1,4-addition of a thiol to 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one.
Materials:
-
2-cyclopropyl-3,4-dihydro-2H-pyran-4-one
-
Thiophenol
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add thiophenol (1.1 eq) to the solution.
-
Add triethylamine (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value | Rationale |
| Nucleophile | Thiophenol | A "soft" nucleophile that favors 1,4-addition. |
| Base | Triethylamine | A mild, non-nucleophilic base to deprotonate the thiol. |
| Solvent | Dichloromethane | A common aprotic solvent for this type of reaction. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed at a reasonable rate. |
Protocol 2: Regioselective 1,2-Addition of a Grignard Reagent with Lewis Acid
This protocol details a method to enhance the 1,2-addition of a Grignard reagent using a Lewis acid.
Materials:
-
2-cyclopropyl-3,4-dihydro-2H-pyran-4-one
-
Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether)
-
Cerium(III) chloride (CeCl₃, anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous CeCl₃ (1.2 eq).
-
Add anhydrous THF and stir the suspension vigorously for 2 hours at room temperature.
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Add a solution of 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one (1.0 eq) in anhydrous THF to the CeCl₃ suspension.
-
Stir for 30 minutes at -78 °C.
-
Add methylmagnesium bromide (1.1 eq) dropwise to the reaction mixture.
-
Stir for 2 hours at -78 °C, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Value | Rationale |
| Nucleophile | Methylmagnesium bromide | A "hard" nucleophile. |
| Lewis Acid | Cerium(III) chloride | Promotes 1,2-addition by coordinating to the carbonyl oxygen. |
| Solvent | Tetrahydrofuran | A suitable aprotic solvent for Grignard reactions. |
| Temperature | -78 °C | Favors kinetic control and enhances selectivity. |
Visualizing Reaction Pathways
The following diagrams illustrate the key decision points and potential outcomes in reactions with 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one.
Caption: Nucleophilic attack pathways on the dihydropyranone.
Caption: Decision tree for troubleshooting regioselectivity.
References
- Benchchem. (n.d.). Troubleshooting regioselectivity in indole N-alkylation reactions.
- ResearchGate. (n.d.). Regioselective formation of 2‐pyranone via [2 + 1 + 2 + 1] cycloaddition.
- Reddit. (2018, December 6). Heterocyclic regioselectivity help? Problem in pen, my answer/work in pencil. r/OrganicChemistry.
- Chemistry Stack Exchange. (2021, October 31). Regioselectivity in the opening of 3-membered heterocycles.
- ResearchGate. (n.d.). Proposed mechanism for dihydropyranone formation.
- Baran Lab. (n.d.). Haloselectivity of Heterocycles.
- Beilstein Journals. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group.
- Reddit. (2024, October 29). Regioselectivity in this heterocycle synthesis. r/OrganicChemistry.
- Beilstein Journals. (2016, September 27). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group.
- Wikipedia. (n.d.). Regioselectivity.
- PMC. (n.d.). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION.
- PubMed. (2011). Synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans via Four-component reactions of aromatic aldehydes, cyclic 1,3-carbonyls, arylamines, and dimethyl acetylenedicarboxylate.
- PMC. (n.d.). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group.
- Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans.
- Chemical Science (RSC Publishing). (2020, November 27). A pyrone remodeling strategy to access diverse heterocycles: application to the synthesis of fascaplysin natural products.
- Benchchem. (n.d.). An In-depth Technical Guide to the Electrophilic Addition Mechanism of 3,4-Dihydro-2H-pyran.
- ResearchGate. (2025, August 7). Synthesis of dihydro-2H-pyran-3(4H)-one.
- Science Trove. (n.d.). Reactions with nucleophiles.
- Longdom Publishing. (n.d.). Exploring the Role of Nucleophiles in Chemical Reactions.
- Google Patents. (n.d.). EP0257521A2 - 3,4-Dihydro-2H-pyranes and process for their preparation.
- ResearchGate. (n.d.). An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes | Request PDF.
- ResearchGate. (2025, August 9). Regio- and stereoselective syntheses and cycloadditions of substituted 2H-pyran-2-ones and their fused derivatives.
- PMC. (n.d.). Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization.
- Master Organic Chemistry. (2012, June 5). Nucleophiles and Electrophiles.
- YouTube. (2023, January 14). Regioselectivity in Electrophilic Aromatic Substitutions.
- Wikipedia. (n.d.). 3,4-Dihydropyran.
- ResearchGate. (2019, January 22). Reactions of 5-formyl-and 5-acyl-3,4-dihydro-2H-pyrans and their annelated analogs with nucleophiles.
Sources
- 1. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 3. longdom.org [longdom.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative Analysis of Synthesis Methods for 2-Cyclopropyl-2,3-dihydro-4H-pyran-4-one
Executive Summary
Target Molecule: 2-cyclopropyl-2,3-dihydro-4H-pyran-4-one CAS Registry Number: (Analogous structures often used; specific CAS varies by enantiomer) Physical State: Colorless oil (racemic)
The 2,3-dihydro-4H-pyran-4-one scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate for the synthesis of carbohydrates, natural products (e.g., pestalotin), and HIV protease inhibitors. The introduction of a cyclopropyl group at the C2 position adds significant lipophilicity and metabolic stability but introduces steric bulk that can complicate cyclization.
This guide compares three distinct synthesis methodologies:
-
Lewis Acid-Catalyzed Hetero-Diels-Alder (HDA): The industry-standard "workhorse" method using Danishefsky’s diene.
-
Enantioselective Jacobsen Catalysis: The "precision" route for chiral applications.
-
Rawal’s Diene Cycloaddition: A high-reactivity alternative for difficult substrates.
Method 1: Lewis Acid-Catalyzed Hetero-Diels-Alder (Standard Route)
Core Principle
This method utilizes the formal [4+2] cycloaddition between Danishefsky’s Diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene) and cyclopropanecarbaldehyde . The reaction is promoted by a Lewis acid (typically
Experimental Protocol
-
Scale: Gram-scale (e.g., 5–20 mmol).
-
Reagents:
-
Danishefsky’s Diene (1.2 equiv).
-
Cyclopropanecarbaldehyde (1.0 equiv).
- (0.1–0.5 equiv, fused/anhydrous).
-
Solvent: Dry THF or Toluene.
-
Step-by-Step Workflow:
-
Catalyst Activation: Flame-dry a round-bottom flask under Argon. Add anhydrous
. -
Addition: Dissolve cyclopropanecarbaldehyde in dry THF and add to the catalyst. Stir for 15 min at 0°C.
-
Cycloaddition: Add Danishefsky’s diene dropwise via syringe. The solution typically turns yellow/orange.
-
Reaction: Stir at ambient temperature (20–25°C) for 12–24 hours. Monitor by TLC (disappearance of aldehyde).
-
Acidic Workup (Critical): Add dilute HCl (0.1 N) or TFA/DCM solution. Stir vigorously for 1 hour. This step drives the elimination of MeOH and desilylation to form the enone.
-
Purification: Extract with
, wash with , dry over . Purify via flash chromatography (Hexanes/EtOAc).
Performance Data
-
Yield: 65–68% (Isolated).
-
Selectivity: Racemic product (unless chiral catalyst is used).
-
Key Observation: The cyclopropyl ring remains intact; no ring-opening rearrangement is typically observed under mild Lewis acid conditions.
Method 2: Asymmetric Hetero-Diels-Alder (Precision Route)
Core Principle
For drug development requiring specific enantiomers, the use of Jacobsen’s Catalyst (Chiral Cr(III)-Salen complex) or Yb(III)-BINAMIDE induces facial selectivity during the aldehyde addition. This avoids costly chiral resolution steps later.
Mechanistic Insight
The chiral Lewis acid coordinates to the carbonyl oxygen of the cyclopropanecarbaldehyde, creating a steric environment that favors the approach of the diene from one specific face (Re or Si), establishing the stereocenter at C2.
Experimental Protocol
-
Catalyst: (1S,2S)-Cr(III)-SalenCl (2–5 mol%).
-
Conditions: Solvent-free or minimal TBME (tert-butyl methyl ether) at -20°C to 0°C.
-
Additives: 4Å Molecular Sieves (crucial for catalyst turnover).
Step-by-Step Workflow:
-
Mix catalyst and cyclopropanecarbaldehyde in a flame-dried flask with activated 4Å MS.
-
Cool to -20°C.
-
Add Danishefsky’s diene slowly over 4 hours.
-
Treat crude intermediate with TFA in
to effect cyclization/elimination.
Performance Data
-
Yield: 60–85%.
-
Enantiomeric Excess (ee): >90% (typical for aliphatic aldehydes).
-
Trade-off: Slower reaction rates compared to
; requires strict moisture control.
Method 3: Rawal’s Diene Variant (High-Reactivity Route)
Core Principle
Rawal’s Diene (1-dimethylamino-3-siloxy-1,3-butadiene) is significantly more electron-rich than Danishefsky’s diene. It reacts with aldehydes often without Lewis acids or with much milder promotion, offering higher yields for sterically encumbered substrates like cyclopropyl derivatives.
Experimental Protocol
-
Reagents: Rawal’s Diene (1.0–1.2 equiv), Cyclopropanecarbaldehyde.
-
Conditions: Reflux in Toluene or neat at RT.
-
Workup: Acetyl chloride/MeOH is often used to quench and cyclize.
Performance Data
-
Yield: 70–75%.
-
Reactivity: 25–3000x faster than Danishefsky’s diene.
-
Cost: Rawal’s diene is more expensive to purchase/synthesize.
Comparative Analysis Summary
| Feature | Method 1: Danishefsky/ZnCl2 | Method 2: Jacobsen Asymmetric | Method 3: Rawal's Diene |
| Primary Use Case | General synthesis, scaffold generation | Chiral drug intermediates | Difficult/Unreactive substrates |
| Yield | 65–68% | 60–85% | 70–75% |
| Stereochemistry | Racemic | High ee (>90%) | Racemic |
| Cost Efficiency | High (Cheap reagents) | Low (Expensive catalyst) | Moderate (Expensive diene) |
| Scalability | High (Kg scale feasible) | Moderate (Catalyst cost) | Moderate |
| Complexity | Low | High (Temp/Moisture control) | Low |
Visualizations[1][2][3]
Figure 1: Mechanistic Pathway (Hetero-Diels-Alder)
This diagram illustrates the reaction pathway from precursors to the final dihydropyranone, highlighting the critical acid-catalyzed elimination step.
Caption: Step-wise transformation from Danishefsky's diene to the target pyranone, emphasizing the critical elimination phase.
Figure 2: Method Selection Decision Tree
Use this logic flow to select the optimal synthesis route based on your project constraints.
Caption: Decision matrix for selecting the synthesis route based on chirality requirements and substrate reactivity.
References
-
Danishefsky's Diene vs Rawal's Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes. Journal of Organic and Pharmaceutical Chemistry, 2025. (Note: Confirms 68% yield for cyclopropyl derivative).
-
Highly enantioselective Diels-Alder reactions of Danishefsky type dienes. Journal of the American Chemical Society, 2008.[1]
-
Danishefsky's Diene. Organic Syntheses, Coll.[2] Vol. 8, p.38.
-
New Jacobsen's Catalyst. Sigma-Aldrich Technical Bulletin.
Sources
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Cyclopropyl-3,4-dihydro-2H-pyran-4-one
This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one, a novel heterocyclic ketone with potential applications in pharmaceutical development. As this molecule progresses through the drug development pipeline, the consistency and reliability of analytical data are paramount. This document offers a detailed comparison of High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS), presenting a robust protocol for cross-validation in accordance with international regulatory standards.
Introduction: The Imperative for Rigorous Analytical Validation
2-Cyclopropyl-3,4-dihydro-2H-pyran-4-one is a synthetic organic compound whose characterization and quantification demand precise and accurate analytical methods. In a regulated environment, it is not uncommon for different analytical techniques to be used across various stages of development, from early-stage process monitoring to final product release testing. Cross-validation of these methods is a critical exercise to ensure the interchangeability of analytical data, thereby guaranteeing consistent quality control and a seamless transfer of methods between laboratories or analytical platforms.[1][2]
This guide is designed for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical steps for conducting a thorough cross-validation study. We will delve into the causality behind experimental choices, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6]
Selecting the Analytical Platforms: HPLC-UV vs. GC-MS
The choice of analytical methodology is dictated by the physicochemical properties of the analyte. 2-Cyclopropyl-3,4-dihydro-2H-pyran-4-one possesses a chromophore in its α,β-unsaturated ketone system, making it suitable for HPLC-UV analysis. Its predicted volatility and thermal stability also allow for analysis by GC-MS.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a cornerstone technique in pharmaceutical analysis due to its versatility, robustness, and wide applicability to a vast range of compounds. For the target analyte, a reversed-phase HPLC method would be appropriate, separating the compound based on its polarity. UV detection provides a sensitive and linear response for quantification.
-
Gas Chromatography with Mass Spectrometry (GC-MS): This method offers high specificity and sensitivity. The analyte is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The mass spectrometer provides mass-to-charge ratio information, which is highly specific for the analyte's structure, offering an orthogonal analytical perspective to HPLC-UV.
The Cross-Validation Workflow: A Conceptual Overview
The objective of cross-validation is to demonstrate that two distinct analytical procedures can yield comparable results for the same set of samples.[6] This provides confidence that the methods can be used interchangeably throughout the product lifecycle.
Caption: A high-level overview of the cross-validation process, from initial planning to final reporting.
Experimental Protocols
The following protocols are provided as a template and should be optimized based on the specific reference standard and sample matrix.
Protocol 1: Reversed-Phase HPLC-UV Method
-
Chromatographic System:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 230 nm
-
-
Standard Preparation:
-
Prepare a stock solution of 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one reference standard in acetonitrile at 1.0 mg/mL.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in acetonitrile to achieve a theoretical concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Chromatographic System:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 300. For quantification, use Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 138, 97, 69 - hypothetical).
-
-
Standard and Sample Preparation:
-
Similar to the HPLC method, prepare standards and samples in a suitable volatile solvent like ethyl acetate.
-
Cross-Validation Study Design
The cross-validation study will be conducted by analyzing the same batches of samples with both the validated HPLC-UV and GC-MS methods. The study will assess the following parameters as outlined in ICH Q2(R2) guidelines.[4][6]
Caption: Core validation parameters to be assessed during the cross-validation study.
Specificity/Selectivity
-
Objective: To demonstrate that each method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure:
-
Analyze blank samples (matrix without analyte).
-
Analyze spiked samples with known impurities and degradation products.
-
Acceptance Criteria: No interfering peaks at the retention time of the analyte. For GC-MS, mass spectra should be pure.
-
Linearity and Range
-
Objective: To establish a linear relationship between the concentration of the analyte and the analytical signal over a defined range.
-
Procedure:
-
Analyze the calibration standards at a minimum of five concentration levels, in triplicate.
-
Plot the mean response versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.998.
-
Y-intercept should not be significantly different from zero.
-
Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate with both methods.
-
-
Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0%.
-
Relative Standard Deviation (RSD) for each level should be ≤ 2.0%.
-
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
-
Acceptance Criteria:
-
RSD for repeatability and intermediate precision should be ≤ 2.0%.
-
Comparative Data Analysis
The core of the cross-validation lies in the direct comparison of the quantitative results obtained from both methods.
Table 1: Hypothetical Linearity Data
| Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria |
| Range (µg/mL) | 1 - 100 | 1 - 100 | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | ≥ 0.998 |
| Regression Equation | y = 15890x + 250 | y = 21540x - 180 | - |
Table 2: Hypothetical Accuracy and Precision Data (n=9)
| Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria |
| Accuracy (Mean Recovery) | 100.5% | 99.8% | 98.0% - 102.0% |
| Precision (Repeatability RSD) | 0.8% | 1.1% | ≤ 2.0% |
| Precision (Intermediate RSD) | 1.2% | 1.5% | ≤ 2.0% |
Statistical Comparison of Results
To objectively compare the datasets, a statistical approach such as a two-sample t-test or a Bland-Altman plot is recommended.
-
Procedure:
-
Analyze a minimum of 10 independent batches of the drug substance or product using both HPLC-UV and GC-MS methods.
-
Calculate the percentage difference for each pair of results.
-
Perform a paired t-test on the two sets of data.
-
-
Acceptance Criteria:
-
The mean difference between the two methods should not be statistically significant (p > 0.05).
-
The percentage difference for any individual sample should not exceed a predefined limit (e.g., ± 5.0%).
-
Table 3: Hypothetical Cross-Validation Results from Batch Analysis
| Batch ID | HPLC-UV Assay (%) | GC-MS Assay (%) | % Difference |
| B001 | 99.5 | 99.2 | -0.30 |
| B002 | 100.2 | 100.8 | 0.60 |
| B003 | 98.9 | 99.5 | 0.61 |
| B004 | 101.0 | 100.1 | -0.89 |
| B005 | 99.8 | 100.3 | 0.50 |
| Mean | 99.88 | 99.98 | 0.10 |
| Paired t-test (p-value) | - | - | 0.75 (Not Significant) |
Conclusion and Best Practices
The successful cross-validation of analytical methods, as demonstrated through this hypothetical case study for 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one, provides a high degree of confidence in the reliability and consistency of data generated by different analytical techniques. Both HPLC-UV and GC-MS, when properly validated, can serve as robust methods for the quality control of this compound.
Key Takeaways for a Successful Cross-Validation:
-
Proactive Planning: Define the Analytical Target Profile (ATP) and establish a comprehensive validation protocol with pre-defined acceptance criteria before initiating any experimental work.[4]
-
Scientific Rationale: Every choice, from the selection of the analytical technique to the validation parameters, must be justified based on the scientific understanding of the analyte and the intended purpose of the method.
-
Lifecycle Management: Method validation is not a one-time event. Any significant change to a validated method necessitates a re-validation or a partial validation to ensure its continued suitability.[4]
-
Thorough Documentation: All aspects of the validation study, from the protocol to the final report, must be meticulously documented to meet regulatory expectations.[7][8]
By adhering to these principles and the framework provided, researchers can ensure the integrity of their analytical data, a cornerstone of successful drug development.
References
- ProPharma. (2024).
- U.S. Food and Drug Administration. (2015).
- Lab Manager. (2025).
- Scribd.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC.
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- EBF. (2017).
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.
Sources
- 1. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-b-f.eu [e-b-f.eu]
- 3. propharmagroup.com [propharmagroup.com]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 8. database.ich.org [database.ich.org]
Head-to-head comparison of the stability of different dihydropyranone derivatives
Executive Summary
The 5,6-dihydro-2H-pyran-2-one (DHP) moiety is a privileged scaffold in medicinal chemistry, serving as the pharmacophore in cytotoxic styryl-lactones (e.g., Goniothalamin) and anxiolytic kavalactones (e.g., Kawain). However, its utility is often compromised by two distinct instability pathways: hydrolytic ring opening and nucleophilic attack (Michael addition) .
This guide provides a head-to-head stability comparison of three distinct DHP subclasses. Our analysis reveals a critical structure-property relationship: C4-substitution dictates the stability profile. While 6-styryl derivatives (Goniothalamin) exhibit high Michael acceptor reactivity leading to cytotoxicity, the introduction of a 4-methoxy group (Kawain class) significantly dampens this reactivity and enhances hydrolytic resistance via vinylogous ester resonance stabilization.
Mechanistic Analysis: The Instability Manifold
To engineer stable derivatives, one must first understand the degradation pathways. The DHP ring is an
Pathway A: Hydrolytic Ring Opening
The lactone bond is susceptible to hydrolysis, particularly in alkaline media or plasma.
-
Mechanism: Nucleophilic attack of water/hydroxide at the C2 carbonyl.
-
Consequence: Formation of the corresponding
-hydroxy acid (often biologically inactive). This reaction is reversible under acidic conditions but irreversible in basic biological compartments.
Pathway B: Thiol-Michael Addition
The C3-C4 double bond acts as a Michael acceptor.
-
Mechanism: Soft nucleophiles (e.g., Cysteine residues, Glutathione) attack the
-carbon (C4). -
Consequence: Covalent modification of proteins (toxicity) or rapid clearance by Glutathione (GSH) conjugation.
Visualization: Degradation Pathways
The following diagram illustrates the competing pathways governing DHP fate.
Figure 1: The dual instability pathways of dihydropyranones. Red pathways indicate loss of pharmacophore via hydrolysis; Yellow indicates covalent scavenging by thiols.
Head-to-Head Comparison: Subclass Performance
We compare three representative scaffolds to demonstrate substituent effects on stability.
| Class | Representative | Structural Feature | Hydrolytic Stability ( | Thiol Reactivity ( | Primary Liability |
| I. Simple 6-Alkyl | Massoia Lactone | C6-alkyl chain only | Low | High | Rapid hydrolysis and non-specific alkylation. |
| II. 6-Styryl | Goniothalamin | C6-styryl conjugation | Moderate | Very High | Michael Addition. The extended conjugation stabilizes the radical intermediate but makes the C4 position highly electrophilic (Cytotoxic). |
| III. 4-Methoxy | Kawain | C4-Methoxy + C6-styryl | High | Low | Metabolic Oxidation. The C4-OMe group acts as a vinylogous ester, reducing carbonyl electrophilicity and shielding C4 from nucleophiles. |
Technical Insight: The "Kawain Effect"
The superior stability of Class III (Kawain-type) arises from the vinylogous ester character. The lone pair on the C4-methoxy oxygen donates electron density into the ring (
-
Hydrolysis: It reduces the partial positive charge on the C2 carbonyl, making it less susceptible to nucleophilic attack by water.
-
Michael Addition: It raises the energy of the LUMO, making the C3-C4 double bond significantly less reactive toward thiols compared to Goniothalamin. This explains why Kava is anxiolytic (reversible binding) while Goniothalamin is cytotoxic (DNA/protein alkylation).
Experimental Protocols for Stability Profiling
To validate these profiles in your own pipeline, use the following self-validating protocols.
Protocol A: pH-Rate Hydrolysis Profiling (HPLC)
Objective: Determine the pseudo-first-order rate constant (
Reagents:
-
Buffer Systems: Phosphate (pH 7.4), Acetate (pH 4.0), Borate (pH 9.0). Critical: Ionic strength must be constant (I = 0.1 M) using NaCl.
-
Internal Standard: Benzoic acid or Naphthalene (non-reactive).
Workflow:
-
Stock Prep: Dissolve DHP derivative in MeCN (1 mg/mL).
-
Initiation: Spike stock into pre-thermostatted buffer (37°C) to reach 50 µM final concentration. Final organic solvent < 1%.
-
Sampling: Inject directly onto HPLC every 15 minutes for 4 hours.
-
Data Analysis: Plot
vs. time. The slope is .-
Validation Check: If plot is non-linear, check for precipitation or product inhibition (recyclization).
-
Protocol B: Thiol-Reactivity Assay (GSH Trapping)
Objective: Quantify Michael acceptor potential (toxicity proxy).
Reagents:
-
L-Glutathione (reduced, GSH) in excess (5 mM).
-
Phosphate Buffer (pH 7.4, degassed to prevent GSH oxidation).
Workflow:
-
Incubation: Mix DHP (100 µM) with GSH (5 mM) at 37°C.
-
Monitoring:
-
Method A (UV): Monitor loss of absorbance at
(250-280 nm) as the conjugated double bond is saturated. -
Method B (NMR): In
buffer, monitor the disappearance of the olefinic proton signal (C3-H or C4-H).
-
-
Calculation: Calculate second-order rate constant
.
Visualization: Experimental Workflow
Figure 2: Parallel workflow for assessing hydrolytic stability and electrophilic reactivity.
Implications for Drug Design[4]
When selecting a DHP scaffold for drug development, apply these rules:
-
For Cytotoxicity (Oncology): Utilize the Class II (Goniothalamin) scaffold. The high Michael reactivity is the mechanism of action (MOA). Enhance stability by adding steric bulk at C3 to tune the rate of thiol attack, preventing rapid clearance by plasma GSH before reaching the tumor.
-
For Reversible Targets (CNS/Enzymes): Utilize the Class III (Kawain) scaffold. The 4-methoxy group is essential. It "deactivates" the warhead, transforming a toxic alkylator into a stable, reversible ligand.
-
Formulation: All DHP derivatives degrade rapidly at pH > 8. Formulations must be slightly acidic (pH 5.0–6.0) or anhydrous (lipid-based) to maximize shelf-life.
References
-
Hydrolytic Mechanisms: Chemical Stability of Drugs: Hydrolysis of Lactones. Source: IIP Series. [Link]
-
Michael Acceptor Kinetics: Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones.[4] Source: Chemical Science (RSC Publishing). [Link]
-
Goniothalamin Bioactivity & Cytotoxicity: Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms. Source: BioMed Research International (PMC). [Link]
-
Kavalactone Chemistry: The chemical diversity of kavalactones and flavokavains. Source: ResearchGate.[5] [Link]
-
Thiol Reactivity Methodology: Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols. Source: Journal of Medicinal Chemistry (ACS). [Link]
Sources
- 1. 5,6-Dihydropyran-2-one synthesis [organic-chemistry.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06628A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Evaluation of the synthetic utility of 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one versus other building blocks
Topic: Evaluation of the synthetic utility of 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one versus other building blocks Content Type: Publish Comparison Guide
Executive Summary
In the landscape of heterocyclic building blocks, 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one (2-CP-DHP) occupies a specialized niche bridging the gap between simple acyclic enones and complex carbohydrate scaffolds.[1][2] Unlike its phenyl- or alkyl-substituted counterparts, the cyclopropyl moiety offers a unique combination of metabolic stability , stereoelectronic rigidity , and latent reactivity (as a radical clock).[1]
This guide objectively evaluates 2-CP-DHP against standard alternatives (Danishefsky’s Diene precursors, Kojic acid derivatives, and acyclic enones), providing experimental protocols for its synthesis and downstream diversification.[1][3]
Part 1: The Chemical Profile
Molecule: 2-cyclopropyl-2,3-dihydro-4H-pyran-4-one Class: Functionalized Vinylogous Ester / Cyclic Enone Key Features: [1][2][4][5][6][7]
-
C2-Stereocenter: Controls facial selectivity during nucleophilic attacks.
-
C4-Carbonyl: Susceptible to 1,2-addition (Luche reduction) or enolate chemistry.[1][2][3]
-
C5-C6 Alkene: Highly reactive Michael acceptor for 1,4-conjugate additions.[1][2][3]
-
Cyclopropyl Group: Provides steric bulk similar to an isopropyl group but with fixed conformation and unique
-donating electronic properties.[1][3]
Structural Logic Diagram
The following diagram illustrates the divergent reactivity pathways controlled by the scaffold's functional groups.
Caption: Divergent reactivity profile of 2-CP-DHP. The scaffold allows orthogonal functionalization at C4 and C6, directed by the C2-cyclopropyl moiety.
Part 2: Comparative Analysis
This section contrasts 2-CP-DHP with common alternatives used in drug discovery and natural product synthesis.[1]
Table 1: Performance Matrix vs. Alternatives
| Feature | 2-Cyclopropyl-DHP | 2-Phenyl-DHP | Acyclic Enones | Kojic Acid Derivs |
| Stereocontrol | High (Rigid C2-bulk) | Moderate (Planar rotation) | Low (Bond rotation) | N/A (Planar) |
| Metabolic Stability | High (Resists P450) | Low (Benzylic oxid.)[1] | Variable | Moderate |
| Electronic Effect | Variable | Electron Rich | ||
| Synthetic Access | 2 Steps (HDA) | 2 Steps (HDA) | 1 Step (Aldol) | Commercial |
| Mechanistic Utility | Radical Clock (Ring opens >10^8 s^-1) | Inert | Inert | Inert |
In-Depth Technical Insights
1. Vs. 2-Phenyl Dihydropyranones (The "Bio-isostere" Debate)
While phenyl groups are standard for introducing lipophilicity, they suffer from benzylic oxidation in vivo.[1][3] The cyclopropyl group in 2-CP-DHP mimics the steric demand of a phenyl ring (or isopropyl) but remains metabolically robust.[1]
-
Experimental Note: In Lewis Acid-mediated additions, the cyclopropyl group exerts a stronger "blocking" effect on the adjacent face due to the lack of free rotation compared to an isopropyl group, often enhancing diastereoselectivity (dr > 20:1).
2. Vs. Acyclic Enones (The "Entropy" Factor)
Acyclic enones suffer from s-cis/s-trans conformational equilibrium, leading to lower stereoselectivity in Michael additions.[1] 2-CP-DHP locks the enone in a cyclic s-trans geometry.[1]
-
Implication: Nucleophilic attack at C6 is strictly controlled by the C2-stereocenter (1,3-chirality transfer), making 2-CP-DHP superior for constructing contiguous stereocenters.[1]
3. Vs. Danishefsky’s Diene (The "Build vs. Buy" Decision)
Researchers often ask: Should I buy the pyranone or make it in situ?
-
Recommendation: Synthesize and isolate 2-CP-DHP. The Hetero-Diels-Alder (HDA) reaction between Danishefsky’s diene and cyclopropanecarbaldehyde is highly efficient.[1] Isolating the pyranone allows for purification (removing zinc salts) and resolution of enantiomers before committing to expensive downstream coupling.[3]
Part 3: Synthetic Protocols & Methodologies[8][9][10]
Protocol A: Synthesis via Hetero-Diels-Alder (HDA)
A self-validating protocol for accessing the scaffold.[1]
Reagents:
-
Danishefsky’s Diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene)[1][2]
-
Cyclopropanecarbaldehyde
-
Lewis Acid: ZnCl₂ or BF₃·OEt₂
-
Solvent: THF (anhydrous)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask under Argon. Add ZnCl₂ (0.1 equiv) and anhydrous THF.
-
Addition: Add cyclopropanecarbaldehyde (1.0 equiv) at 0°C. Stir for 10 min.
-
Cycloaddition: Dropwise add Danishefsky’s Diene (1.2 equiv). The solution often turns yellow.[3]
-
Elimination (Critical Step): After 2h, add dilute HCl (0.1 M) in THF. This acidic workup is mandatory to hydrolyze the silyl enol ether and eliminate the methoxy group, collapsing the intermediate to the enone.
-
Validation: Monitor TLC. The intermediate silyl ether is less polar; the product 2-CP-DHP is UV-active (enone) and stains with anisaldehyde.[1]
Protocol B: Regioselective 1,2-Reduction (Luche)
Targeting the C4 carbonyl while preserving the C5-C6 double bond.[1]
Context: Standard NaBH₄ reduction often results in conjugate reduction (attacking C6).[1][3] The Luche protocol uses Cerium(III) to harden the borohydride, ensuring 1,2-selectivity.[3]
-
Dissolution: Dissolve 2-CP-DHP (1 mmol) in MeOH (0.4 M).
-
Catalyst: Add CeCl₃·7H₂O (1.0 equiv).[1][3] Stir until fully dissolved (solution usually clear).
-
Reduction: Cool to -78°C. Add NaBH₄ (1.1 equiv) in one portion.
-
Quench: After 15 min, quench with saturated NH₄Cl.
-
Result: Yields the allylic alcohol (glycal precursor).[3] Stereoselectivity is typically trans relative to the C2-cyclopropyl group (hydride attacks from the face opposite the bulky cyclopropyl).
Protocol C: Conjugate Addition (Organocopper)
Functionalizing C6 with high diastereocontrol.
-
Reagent Formation: Generate R₂CuLi (Gilman reagent) in situ at -78°C in THF.
-
Addition: Add BF₃·OEt₂ (1.0 equiv) to the 2-CP-DHP solution before adding the nucleophile. This activates the enone.[3]
-
Reaction: Cannulate the cuprate into the pyranone solution.
-
Mechanism: The nucleophile attacks C6 anti to the C2-cyclopropyl group.[3]
-
Outcome: Formation of 2,6-trans-disubstituted tetrahydropyran-4-ones.
Part 4: Visualizing the Workflow
The following Graphviz diagram maps the synthesis and diversification logic.
Caption: Step-wise synthesis and divergent application of the 2-CP-DHP scaffold.
Part 5: References
-
Danishefsky, S. J., & Kitahara, T. (1974).[1][3] A Useful Diene for the Diels-Alder Reaction.[1][3][8][9] Journal of the American Chemical Society, 96(25), 7807–7808.[3] Link[1][3]
-
Bednarski, M., & Danishefsky, S. (1983).[1][3] On the stereochemistry of the Lewis acid catalyzed cyclocondensation of aldehydes with Danishefsky's diene.[3] Journal of the American Chemical Society, 105(11), 3716–3717.[3] Link[1][3]
-
Luche, J. L. (1978).[1][3] Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones.[3] Journal of the American Chemical Society, 100(7), 2226–2227.[3] Link[1][3]
-
Feringa, B. L., et al. (2000).[1][3] High-Precision Catalysts for the Asymmetric Conjugate Addition. Accounts of Chemical Research, 33(6), 346–353.[3] Link[1][3]
-
Wender, P. A., et al. (2010).[1][3] The "Cyclopropyl Group" in Drug Discovery and Design.[3] Journal of Medicinal Chemistry (General reference on cyclopropyl utility).
Sources
- 1. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 2. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one and Related Dihydropyranone Derivatives
This guide provides a comprehensive framework for the safe handling and disposal of 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one. Given the absence of a specific Safety Data Sheet (SDS) for this particular molecule in public databases[1], this protocol is built upon established best practices and data extrapolated from structurally similar compounds, primarily 3,4-dihydro-2H-pyran and other pyranone derivatives. This conservative approach ensures that all potential hazards are addressed, prioritizing the safety of laboratory personnel and environmental compliance.
The fundamental principle guiding this procedure is that all chemical waste must be treated as hazardous unless explicitly determined otherwise by a qualified safety professional. The procedures outlined below are designed to be a self-validating system, ensuring that each step mitigates risk and adheres to regulatory standards.
Hazard Assessment and Characterization
The primary hazards associated with related dihydropyran compounds are summarized below. This data forms the basis for the handling and disposal precautions detailed in this guide.
| Hazard Class | Description | Rationale & Causality | Authoritative Source |
| Flammable Liquid | Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2][3][4] | The dihydropyran ring is a volatile organic structure. Like many ethers and cyclic compounds, it has a low flash point and its vapors are combustible. | [2][3][4][5] |
| Serious Eye Irritation | Causes serious eye irritation upon contact.[3][4][5][6] | Organic ketones and ethers can defat and irritate mucous membranes, leading to significant discomfort and potential damage upon direct contact with the eyes. | [3][4][5][6] |
| Skin Irritation | Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.[2][3][4][5] | The molecule can act as a solvent, removing natural oils from the skin, leading to dryness, redness, and irritation. | [2][3][4][5] |
| Skin Sensitization | May cause an allergic skin reaction in susceptible individuals.[2][5] | Some individuals may develop an allergic response after initial exposure, leading to a more severe reaction upon subsequent contact. | [2][5] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects.[2][3][5] | The compound is not expected to biodegrade rapidly and can persist in the environment, posing a risk to aquatic ecosystems. This is why disposal into the sewer system is strictly prohibited.[2][7] | [2][3][5] |
Pre-Disposal Safety and Handling: Engineering Controls & PPE
Before any disposal-related activities commence, it is imperative to establish a safe working environment. The causality is simple: preventing exposure is the most effective safety measure.
-
Engineering Controls: All handling of 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one and its waste must occur within a certified chemical fume hood.[8] This ensures that flammable and potentially harmful vapors are contained and exhausted safely. All potential ignition sources (e.g., hot plates, motors, static electricity) must be eliminated from the immediate area.[3][4][9]
-
Personal Protective Equipment (PPE): The following PPE is mandatory and represents the minimum level of protection.
| PPE Category | Specification | Rationale | Authoritative Source |
| Eye Protection | Wear chemical safety goggles or a full-face shield. | Protects against splashes of liquid waste that can cause serious eye irritation. | [8][9] |
| Hand Protection | Handle with chemical-resistant, impermeable gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use. | Prevents skin contact, irritation, and potential sensitization. | [8][10] |
| Skin and Body | Wear a flame-resistant laboratory coat and closed-toe shoes. Ensure all exposed skin is covered. | Protects skin from accidental contact and provides a barrier in case of a small flash fire. | [8][10] |
| Respiratory | Use is restricted to a chemical fume hood. | A fume hood is the primary method of respiratory protection. If a fume hood is not available, work must not proceed. | [8] |
Step-by-Step Waste Disposal Protocol
This protocol provides a direct, procedural workflow from waste generation to final disposal. Adherence to this sequence is critical for maintaining a safe and compliant laboratory.
Step 1: Waste Segregation and Collection
-
Action: Designate a specific waste container solely for 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one and materials contaminated with it.
-
Causality: This chemical must be treated as a hazardous waste.[11] It must never be mixed with other waste streams, especially oxidizers, acids, or bases, to prevent unknown and potentially violent reactions.[7] It must never be disposed of via sink drains or in the regular trash.[7]
Step 2: Container Selection and Labeling
-
Action: Use a sturdy, chemically compatible container with a secure, vapor-tight screw cap. The container material should be glass or another approved material for flammable organic waste.
-
Labeling: Attach a completed hazardous waste tag from your institution's Environmental Health & Safety (EHS) department. The label must clearly state:
-
The words "Hazardous Waste"
-
Full Chemical Name: "2-cyclopropyl-3,4-dihydro-2H-pyran-4-one"
-
Primary Hazards: "Flammable Liquid, Irritant"
-
Accumulation Start Date
-
-
Causality: Proper labeling is a regulatory requirement and ensures that everyone who handles the container understands its contents and associated dangers.[7][11] A tightly sealed cap prevents the escape of flammable vapors.[7][11]
Step 3: Waste Accumulation
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be equipped with secondary containment (e.g., a chemical-resistant tray or tub) capable of holding the entire volume of the container.
-
Causality: Secondary containment ensures that any potential leaks are captured, preventing a wider spill and environmental contamination. Keeping containers closed minimizes vapor release and exposure.[7] Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[11]
Step 4: Arranging for Final Disposal
-
Action: Once the waste container is full or has been stored for the maximum allowable time (typically 90-180 days, check your institutional policy), submit a collection request to your EHS office.[12]
-
Causality: Final disposal must be handled by trained professionals at a licensed hazardous waste facility. EHS manages this process to ensure compliance with all local, state, and federal regulations.
Step 5: Empty Container Disposal
-
Action: A container that held 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one is not "empty" until it is decontaminated.
-
Triple-Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[7][12]
-
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous waste in your designated waste container.[7] Subsequent rinses may also need to be collected depending on local regulations.
-
Final Disposal: Once triple-rinsed and air-dried in a fume hood, deface or remove the original labels and the hazardous waste tag. The container can then typically be disposed of in the regular trash or recycled.[12]
-
-
Causality: Residual chemical in an "empty" container can still pose a hazard. The triple-rinse procedure ensures that the container is decontaminated to a level that is safe for non-hazardous disposal.[7]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper management and disposal of waste generated from 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one.
Sources
- 1. PubChemLite - 2-cyclopropyl-3,4-dihydro-2h-pyran-4-one (C8H10O2) [pubchemlite.lcsb.uni.lu]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. chemos.de [chemos.de]
- 4. lobachemie.com [lobachemie.com]
- 5. fishersci.com [fishersci.com]
- 6. download.basf.com [download.basf.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. benchchem.com [benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. ethz.ch [ethz.ch]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one
Operational Safety Guide: Handling 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one
Executive Summary & Hazard Identification
Compound Class: Cyclic Enone / Michael Acceptor Physical State (Predicted): Viscous oil or low-melting solid (based on MW ~138 g/mol and structural analogs).
Critical Safety Context: While a specific Safety Data Sheet (SDS) for 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one may be sparse in public databases due to its status as a specialized research intermediate, we must apply Structure-Activity Relationship (SAR) safety protocols.
This molecule contains an
-
The Hazard: Enones are Michael Acceptors . They can covalently modify proteins via alkylation of cysteine residues.
-
The Risk: High potential for Skin Sensitization (Allergic Contact Dermatitis) and Respiratory Irritation . The cyclopropyl moiety adds lipophilicity, potentially increasing skin absorption rates compared to simple alkyl analogs.
Core Directive: Treat this substance as a Potent Sensitizer and Irritant . Zero skin contact is the operational standard.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.
| Body Area | PPE Requirement | Technical Justification |
| Hand Protection | Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (4-5 mil) or Neoprene | Ketone Compatibility: Ketones and enones can degrade nitrile rubber over time. Double gloving provides a sacrificial outer layer. Change immediately upon splash. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Safety glasses are insufficient. As a liquid/oil, the risk of aerosolization or splash requires a full seal to prevent ocular mucosal absorption. |
| Respiratory | Fume Hood (Primary) Face Velocity: 0.5 m/s (100 fpm)Backup: Half-mask w/ OV/P95 cart. | The cyclopropyl group generally retains volatility. Inhalation of Michael acceptors can induce asthma-like sensitization. |
| Body | Lab Coat (High-neck) Material: Poly-cotton or Nomex | Prevent skin exposure. For scale-up (>50g), use Tyvek® sleeves or aprons to cover wrist gaps. |
Experimental Protocol & Workflow Logic
This section details the operational workflow, emphasizing why specific actions are taken.
Phase 1: Preparation & Weighing
-
Engineering Control: All weighing must occur inside a chemical fume hood or a vented balance enclosure.
-
Static Control: Use an antistatic gun if the material is solid/crystalline. Cyclopropyl derivatives can be static-prone, increasing dispersion risk.
-
Solvent Selection: If preparing a stock solution, avoid highly volatile ethers (like diethyl ether) if possible, as they facilitate the spread of the compound via evaporation. Use Dichloromethane (DCM) or Ethyl Acetate with care.
Phase 2: Reaction Setup
-
The Closed System Rule: Once reagents are added, the reaction vessel must be sealed (septum/nitrogen line).
-
Temperature Control: If heating is required, use an oil bath with a secondary temperature probe. Dihydropyranones can be thermally unstable; runaway decomposition could aerosolize the material.
Phase 3: Quenching & Work-up
-
The "Dirty Glove" Protocol:
-
Assume the outer gloves are contaminated after handling the separatory funnel.
-
Remove outer gloves inside the hood before touching door handles or logbooks.
-
Don fresh outer gloves for waste disposal.
-
-
Glassware Decontamination: Rinse all glassware with acetone inside the hood before moving it to the wash station. Collect this acetone rinse as hazardous waste.
Decision Logic: PPE Selection
The following diagram illustrates the decision-making process for selecting the correct protective measures based on the state and quantity of the material.
Figure 1: Risk-based PPE selection logic. Note that liquid handling always defaults to higher protection due to splash and permeation risks.
Emergency Response & Spill Management
Scenario: You have spilled 5 mL of the compound on the benchtop inside the hood.
-
Immediate Action: Stop work. Alert nearby personnel. Do not remove hands from the hood immediately if they are contaminated.
-
PPE Upgrade: Put on Silver Shield (Laminate) gloves if available, or fresh double nitrile gloves.
-
Absorb: Use a chemically inert absorbent pads (polypropylene). Do not use paper towels alone, as the ketone functionality can penetrate rapidly.
-
Decontaminate: Wipe the surface with a mild surfactant (soap/water) followed by ethanol.
-
Why? Organic solvents alone might spread the thin film; surfactant helps lift the lipophilic cyclopropyl tail.
-
-
Disposal: Seal all cleanup materials in a Ziploc bag before placing them in the solid waste drum to prevent off-gassing.
Waste Disposal Strategy
Proper disposal is critical to prevent downstream environmental contamination.
Figure 2: Waste stream segregation. Incineration is the preferred method for dihydropyranones to ensure complete ring destruction.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 3,4-Dihydro-2H-pyran-2-one. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
University of Pennsylvania EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
